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  • Product: (5-Methyl-3-oxopiperazin-2-yl)acetic acid
  • CAS: 405214-35-9

Core Science & Biosynthesis

Foundational

Chemical structure analysis of (5-Methyl-3-oxopiperazin-2-yl)acetic acid

An In-depth Technical Guide to the Chemical Structure Analysis of (5-Methyl-3-oxopiperazin-2-yl)acetic acid Introduction The piperazine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure Analysis of (5-Methyl-3-oxopiperazin-2-yl)acetic acid

Introduction

The piperazine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds, including numerous FDA-approved drugs.[1] Within this class, substituted oxopiperazines represent a critical subclass, acting as conformationally constrained dipeptide mimics that are invaluable in drug discovery.[2][3] (5-Methyl-3-oxopiperazin-2-yl)acetic acid is a chiral heterocyclic compound featuring this important scaffold. Its structure presents several analytical challenges, including the presence of multiple functional groups, two stereocenters, and the potential for complex conformational isomerism.

A comprehensive structural elucidation is paramount for any research or development program involving this molecule. It ensures identity, purity, and provides the foundational data needed to understand its physicochemical properties and build robust structure-activity relationships (SAR). This guide offers a multi-platform analytical strategy, detailing the core spectroscopic and chromatographic techniques required for an unambiguous and thorough characterization of (5-Methyl-3-oxopiperazin-2-yl)acetic acid. We will explore the causality behind methodological choices, providing not just the "how" but the "why," to empower researchers in their analytical endeavors.

Foundational Molecular Attributes

Before delving into complex spectral analysis, establishing the fundamental properties of the molecule is the first step.

  • IUPAC Name: (5-Methyl-3-oxopiperazin-2-yl)acetic acid

  • Molecular Formula: C₇H₁₂N₂O₃

  • Molecular Weight: 172.18 g/mol [4][5]

The structure contains two chiral centers at the C2 and C5 positions. This gives rise to the possibility of four stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The (2R, 5R) and (2S, 5S) pair are enantiomers, as are the (2R, 5S) and (2S, 5R) pair. The relationship between, for example, the (2R, 5R) and (2R, 5S) isomers is diastereomeric. These stereoisomers can exhibit significantly different biological activities, making their separation and individual characterization crucial.[6][7]

Caption: 2D structure of (5-Methyl-3-oxopiperazin-2-yl)acetic acid with stereocenters marked.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the covalent framework of organic molecules.[8] For (5-Methyl-3-oxopiperazin-2-yl)acetic acid, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for complete assignment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. Due to the partial double bond character of the C-N amide bond, rotation can be restricted, potentially leading to the observation of cis/trans isomers in solution, which would complicate the spectrum by doubling some signals.[9][10]

Predicted ¹H NMR Signals:

  • -COOH (1H): A broad singlet, typically downfield (>10 ppm). Its presence can be confirmed by its disappearance upon D₂O exchange.

  • -NH- (Ring, 2H): Two separate signals, likely broad, in the range of 6-8 ppm. Their positions are solvent-dependent. The amide N-H (at N1) and the secondary amine N-H (at N4) will have distinct chemical shifts.

  • -CH- (at C2, 1H): A multiplet, coupled to the adjacent CH₂ of the acetic acid group and the CH₂ at C6. Its chemical shift will be influenced by the adjacent amide and nitrogen, likely in the 3.5-4.5 ppm range.

  • -CH- (at C5, 1H): A multiplet, coupled to the methyl group and the CH₂ at C6. Expected in the 3.0-4.0 ppm range.

  • -CH₂- (Acetic Acid, 2H): These two protons are diastereotopic due to the adjacent C2 stereocenter. They will appear as a complex multiplet, likely an AB quartet further split by the C2 proton. Expected around 2.5-3.0 ppm.

  • -CH₂- (at C6, 2H): These protons are also diastereotopic and will couple with each other and with the protons at C2 and C5, leading to a complex multiplet pattern, likely in the 3.0-3.8 ppm range.

  • -CH₃ (at C5, 3H): A doublet, coupled to the C5 proton, expected in the 1.0-1.5 ppm range.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Predicted ¹³C NMR Signals:

  • -C=O (Carboxylic Acid): ~170-175 ppm.

  • -C=O (Amide/Lactam): ~165-170 ppm. Carbonyl shifts in cyclic amides are typically found in this range.[8][11]

  • -CH- (at C2): ~50-60 ppm.

  • -CH- (at C5): ~45-55 ppm.

  • -CH₂- (at C6): ~40-50 ppm.

  • -CH₂- (Acetic Acid): ~35-45 ppm.

  • -CH₃ (at C5): ~15-25 ppm.

Data Presentation: Predicted NMR Assignments
GroupPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
Carboxylic Acid (-COOH)>10br s170 - 175
Amide (-C=O)--165 - 170
Amine/Amide (-NH)6 - 8br s-
C2-H3.5 - 4.5m50 - 60
C5-H3.0 - 4.0m45 - 55
C6-H₂3.0 - 3.8m40 - 50
Acetic Acid -CH₂-2.5 - 3.0m35 - 45
C5-CH₃1.0 - 1.5d15 - 25
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable NH and OH protons) in a 5 mm NMR tube.[8][12]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum to assess purity and observe proton signals.

  • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to -COOH and -NH protons will broaden or disappear, confirming their assignment.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe all unique carbon signals.

  • 2D COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks (e.g., to confirm the C5-H to C5-CH₃ coupling).

  • 2D HSQC/HMQC Acquisition: Perform a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment to correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and providing structural clues through the analysis of fragmentation patterns.[12] Electrospray ionization (ESI) is the preferred method for a polar, non-volatile molecule like this, typically observing the protonated molecule [M+H]⁺ in positive ion mode.

Predicted Fragmentation Pathways

The fragmentation of piperazine derivatives is highly dependent on the substitution pattern, but common pathways involve cleavages of the C-N and C-C bonds within the ring.[13][14]

Key Predicted Fragments:

  • [M+H]⁺: Expected at m/z 173.09. This confirms the molecular weight.

  • Loss of H₂O: A fragment at m/z 155.08 from the loss of water from the carboxylic acid.

  • Loss of CO₂: Decarboxylation of the molecular ion could lead to a fragment at m/z 129.10.

  • Cleavage of Acetic Acid Side Chain: Loss of the entire CH₂COOH group (59 Da) would result in a fragment at m/z 114.08.

  • Ring Cleavage: Piperazine rings commonly fragment via cleavage of the C-N bonds.[13] This can lead to a variety of smaller fragments, providing a fingerprint for the core structure. A characteristic fragmentation could involve the loss of the CH₃-CH-NH portion.

G mol Molecule (5-Methyl-3-oxopiperazin-2-yl)acetic acid esi Electrospray Ionization (ESI+) mol->esi parent Parent Ion [M+H]⁺ m/z = 173.09 esi->parent frag1 Loss of H₂O m/z = 155.08 parent->frag1 - H₂O frag2 Loss of CH₂COOH m/z = 114.08 parent->frag2 - 59 Da frag3 Loss of CO₂ m/z = 129.10 parent->frag3 - 44 Da frag4 Further Ring Fragmentation frag2->frag4

Caption: Proposed ESI-MS fragmentation pathway for the target molecule.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent mixture like water/acetonitrile or water/methanol with 0.1% formic acid to promote protonation.

  • Chromatography (Optional but Recommended): Use a reverse-phase C18 column to ensure sample purity before it enters the mass spectrometer. A gradient elution from high aqueous to high organic is standard.

  • MS Ionization: Employ an Electrospray Ionization (ESI) source in positive ion mode.

  • Full Scan MS: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion and confirm the molecular weight.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 173.09) for collision-induced dissociation (CID). Acquire the resulting product ion spectrum to observe the characteristic fragments and confirm the structure.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic Acid (-OH)O-H Stretch2500 - 3300Very broad
Amine/Amide (-NH)N-H Stretch3200 - 3500Medium, broad
Aliphatic (-CH, -CH₂, -CH₃)C-H Stretch2850 - 3000Strong, sharp
Carboxylic Acid (-C=O)C=O Stretch1700 - 1725Strong, sharp
Amide (-C=O)C=O Stretch1650 - 1680Strong, sharp (Amide I)
Amine/Amide (-NH)N-H Bend1510 - 1560Medium (Amide II)
Piperazine RingC-N Stretch1000 - 1250Medium

The presence of two distinct C=O stretching bands is a key diagnostic feature to confirm both the carboxylic acid and the cyclic amide moieties.

Stereochemical Analysis: Defining the 3D Architecture

As a chiral molecule, determining the relative (cis/trans) and absolute (R/S) stereochemistry is a critical final step.[1]

Analytical Workflow for Stereochemistry

start Mixture of Stereoisomers hplc Chiral HPLC start->hplc diastereomers Separated Diastereomers (cis and trans pairs) hplc->diastereomers enantiomers Separated Enantiomers (e.g., (2R,5S) and (2S,5R)) diastereomers->enantiomers nmr NMR (NOESY) diastereomers->nmr xray X-ray Crystallography (if single crystal available) enantiomers->xray relative Determine Relative Stereochemistry (cis vs. trans) nmr->relative absolute Determine Absolute Stereochemistry (R/S configuration) xray->absolute

Caption: Workflow for the complete stereochemical elucidation of the molecule.

  • Relative Stereochemistry (cis/trans): The spatial relationship between the methyl group at C5 and the acetic acid group at C2 can be determined using 2D NMR, specifically a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. A NOESY spectrum shows correlations between protons that are close in space. For the cis isomer, a cross-peak would be expected between the C5-H proton and the C2-H proton. For the trans isomer, this correlation would be absent or very weak.

  • Absolute Stereochemistry (R/S):

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for separating enantiomers.[15] By using a chiral stationary phase, the enantiomeric pairs can be resolved, allowing for their isolation and quantification.

    • X-ray Crystallography: This is the gold standard for unambiguously determining the three-dimensional structure, including the absolute stereochemistry, provided a suitable single crystal of one of the pure enantiomers can be grown.[16]

Conclusion

The structural analysis of (5-Methyl-3-oxopiperazin-2-yl)acetic acid requires an integrated, multi-technique approach. The combination of 1D and 2D NMR spectroscopy is essential to piece together the molecular framework and determine relative stereochemistry. Mass spectrometry provides definitive confirmation of the molecular weight and offers corroborating structural evidence through fragmentation analysis. IR spectroscopy serves as a quick and reliable check for the presence of key functional groups. Finally, chiral chromatography and X-ray crystallography are indispensable for resolving and assigning the absolute stereochemistry. This comprehensive analytical workflow provides the robust and reliable data package required by researchers, scientists, and drug development professionals to confidently advance their work with this important class of molecules.

References

  • Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Sankaran, K., & Krishnakumar, V. (2010). Spectral investigation and normal coordinate analysis of piperazine. Journal of Chemical and Pharmaceutical Research, 2(3), 337-345.
  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
  • Arias, H. R., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience.
  • Genc, H., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports.
  • Karakurt, A., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of the Serbian Chemical Society.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate.
  • D'hooghe, M., & De Kimpe, N. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry.
  • Szafran, M., et al. (n.d.). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Magnetic Resonance in Chemistry.
  • PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
  • Roberts, J.D., & Caserio, M.C. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.
  • Kumar, A., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules.
  • Benchchem. Application Notes & Protocols: NMR and Mass Spectrometry Analysis of Cyclic Dipeptides. Benchchem.
  • ResearchGate. (2025). Mastering chiral substituted 2-oxopiperazines. ResearchGate.
  • Angene Chemical. (n.d.). Methyl 2-(3-oxopiperazin-2-yl)acetate (CAS# 89852-17-5). Angene Chemical.
  • Echemi. (n.d.). methyl 2-(3-oxopiperazin-2-yl)acetate. Echemi.
  • Santa Cruz Biotechnology. (n.d.). (3-Oxo-piperazin-2-yl)-acetic acid methyl ester. Santa Cruz Biotechnology.
  • Nanalysis Corp. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM.
  • Academia.edu. (n.d.). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu.
  • Deiters, A., et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 84(10), 6040-6064.
  • de Meijere, A., et al. (2005). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry.

Sources

Exploratory

An In-depth Technical Guide to (5-Methyl-3-oxopiperazin-2-yl)acetic acid: A Peptide Degradation Product

Introduction In the realm of peptide-based therapeutics and research, stability is a paramount concern. The chemical and physical integrity of a peptide is directly linked to its efficacy and safety.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of peptide-based therapeutics and research, stability is a paramount concern. The chemical and physical integrity of a peptide is directly linked to its efficacy and safety. One of the common degradation pathways that can compromise this integrity is the intramolecular cyclization of the N-terminal dipeptide portion, leading to the formation of 2,5-diketopiperazines (DKPs). This guide provides a comprehensive technical overview of a specific DKP, (5-Methyl-3-oxopiperazin-2-yl)acetic acid, a degradation product arising from peptides containing alanine residues.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of its formation, robust analytical methodologies for its detection and quantification, its potential biological implications, and strategies for its synthesis. The insights provided herein are grounded in established principles of peptide chemistry and analytical science to ensure technical accuracy and practical utility.

Elucidating the Structure: (5-Methyl-3-oxopiperazin-2-yl)acetic acid

(5-Methyl-3-oxopiperazin-2-yl)acetic acid is a cyclic dipeptide derivative. Its core is a six-membered piperazine-2,5-dione ring. Based on its nomenclature and its origin from alanine-containing peptides, the structure can be inferred as follows:

  • Piperazine-2,5-dione core: A heterocyclic ring containing two nitrogen atoms and two ketone groups at positions 2 and 5.

  • 5-Methyl group: A methyl group is attached to the carbon at the 5th position of the ring. This methyl group originates from the side chain of an alanine residue.

  • Acetic acid moiety: An acetic acid group is attached to the carbon at the 2nd position of the ring. This part of the molecule typically originates from an adjacent amino acid in the peptide chain, such as glycine or aspartic acid, that has undergone modification or is part of a larger peptide that has been cleaved. For the purpose of this guide, we will consider its formation from an N-terminal Ala-Gly sequence.

Molecular Formula: C7H10N2O4

Molecular Weight: 186.17 g/mol

Mechanism of Formation: The Intramolecular Cyclization Pathway

The formation of (5-Methyl-3-oxopiperazin-2-yl)acetic acid is a classic example of peptide degradation driven by intramolecular aminolysis. This process is particularly prevalent for dipeptides or at the N-terminus of larger peptides, especially when proline or, in this case, alanine is in the first or second position.

The primary mechanism involves the nucleophilic attack of the N-terminal amine on the carbonyl carbon of the second amino acid's peptide bond. This reaction is often catalyzed by heat and is pH-dependent, with neutral to slightly basic conditions generally favoring the cyclization.

A Note on Causality: The propensity for DKP formation is influenced by several factors. The steric hindrance of the amino acid side chains plays a crucial role; smaller side chains, such as the methyl group of alanine, generally facilitate the necessary conformational arrangement for cyclization. Furthermore, the peptide's sequence and the surrounding solvent environment can significantly impact the rate of formation.[1][2]

G cluster_0 Peptide N-Terminus (Ala-Gly...) cluster_1 Intramolecular Nucleophilic Attack cluster_2 Peptide Bond Cleavage cluster_3 Formation of DKP N_Terminus H₂N-CH(CH₃)-C(=O)-NH-CH₂-C(=O)-... Transition_State Cyclic Intermediate N_Terminus->Transition_State Spontaneous Cyclization (pH, Temp dependent) Cleavage Release of Truncated Peptide Transition_State->Cleavage Peptide bond scission DKP (5-Methyl-3-oxopiperazin-2-yl)acetic acid Cleavage->DKP Product Formation

Caption: Formation of (5-Methyl-3-oxopiperazin-2-yl)acetic acid.

Analytical Characterization: Detection and Quantification

The accurate detection and quantification of (5-Methyl-3-oxopiperazin-2-yl)acetic acid are critical for monitoring peptide stability and ensuring product quality. A combination of chromatographic and spectrometric techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the cornerstone for separating the DKP from the parent peptide and other impurities.[3][4][5][6][7]

Experimental Protocol: RP-HPLC for DKP Analysis

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point, offering a good balance of resolution and backpressure.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute compounds based on their hydrophobicity. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-35 min: 95-5% B

    • 35-40 min: 5% B (re-equilibration)

  • Detection: UV detection at 214 nm and 280 nm. The 214 nm wavelength is sensitive to the peptide bond, while 280 nm is used for peptides containing aromatic residues.

  • Sample Preparation: The peptide sample is dissolved in Mobile Phase A or a compatible solvent at a known concentration.

  • Injection and Analysis: A fixed volume (e.g., 10 µL) is injected onto the column, and the chromatogram is recorded. The DKP, being a smaller and often more polar molecule than the parent peptide, will typically have a shorter retention time.

Expert Insight: The choice of a shallow gradient is crucial for resolving closely eluting species. Method development should involve optimizing the gradient slope, temperature, and flow rate to achieve baseline separation between the DKP and the parent peptide.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for the unambiguous identification of (5-Methyl-3-oxopiperazin-2-yl)acetic acid. When coupled with HPLC (LC-MS), it provides both retention time and mass-to-charge (m/z) ratio, confirming the identity of the peak observed in the chromatogram.

Expected Mass Spectrometric Data:

  • [M+H]+: 187.07

  • [M+Na]+: 209.05

G cluster_0 Parent Ion cluster_1 Fragmentation Pathways cluster_2 Fragment Ions Parent [M+H]⁺ m/z 187.07 Frag1 Loss of H₂O (-18.01) Parent->Frag1 Frag2 Loss of CO (-27.99) Parent->Frag2 Frag3 Ring Opening Parent->Frag3 Product1 m/z 169.06 Frag1->Product1 Product2 m/z 159.08 Frag2->Product2 Product3 Characteristic iminium ions Frag3->Product3

Caption: Predicted MS/MS fragmentation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide definitive structural confirmation. While not a routine quality control method due to its lower sensitivity compared to MS, it is invaluable for reference standard characterization.

Expected 1H NMR signals:

  • Methyl group (CH3): A doublet in the aliphatic region.

  • Methylene protons (CH2) of the acetic acid moiety: A multiplet, likely an AB quartet, due to the chiral center at C2.

  • Methine protons (CH) of the piperazine ring: Multiplets in the 3-4 ppm region.

  • Amide protons (NH): Broad singlets that may exchange with D2O.

Biological Significance: A Double-Edged Sword

The presence of (5-Methyl-3-oxopiperazin-2-yl)acetic acid as a degradation product has several implications:

  • Loss of Potency: The formation of the DKP results in the consumption of the active parent peptide, leading to a decrease in its effective concentration and, consequently, a loss of biological activity.

  • Altered Pharmacokinetics: The DKP will have different physicochemical properties (e.g., size, polarity, charge) compared to the parent peptide, which will alter its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Potential for Unintended Biological Activity: Cyclic dipeptides are not inert molecules. They are known to exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and signaling effects.[10][11][12][13][14][15] The specific biological activity of (5-Methyl-3-oxopiperazin-2-yl)acetic acid is not well-documented, but its presence introduces a new chemical entity with the potential for off-target effects or toxicity.

Trustworthiness in Practice: A self-validating stability program for a peptide therapeutic must include the identification and quantification of all significant degradation products. Any degradant exceeding a certain threshold (typically >0.1%) should be characterized, and its potential biological impact assessed.

Synthetic Approach: A Proposed Route

For use as a reference standard in analytical methods and for toxicological studies, a pure sample of (5-Methyl-3-oxopiperazin-2-yl)acetic acid is required. A plausible synthetic route would involve the cyclization of a protected dipeptide.

Proposed Synthetic Workflow

  • Coupling of Protected Amino Acids: Couple N-terminally protected Alanine (e.g., Boc-Ala-OH) with a C-terminally protected Glycine ester (e.g., H-Gly-OMe) using standard peptide coupling reagents (e.g., HBTU, HATU).

  • Deprotection of the N-terminus: Remove the N-terminal protecting group (e.g., with TFA for Boc).

  • Base-catalyzed Cyclization: Treat the deprotected dipeptide ester with a mild base (e.g., sodium bicarbonate) in a suitable solvent (e.g., methanol) to induce intramolecular cyclization, forming the methyl ester of the DKP.

  • Hydrolysis of the Ester: Hydrolyze the methyl ester to the corresponding carboxylic acid using aqueous base (e.g., LiOH) followed by acidification.

  • Purification: Purify the final product by recrystallization or preparative HPLC.

G Start Boc-Ala-OH + H-Gly-OMe Coupling Peptide Coupling (e.g., HBTU) Start->Coupling Dipeptide Boc-Ala-Gly-OMe Coupling->Dipeptide Deprotection N-terminal Deprotection (TFA) Dipeptide->Deprotection Linear_Dipeptide H-Ala-Gly-OMe Deprotection->Linear_Dipeptide Cyclization Base-catalyzed Cyclization Linear_Dipeptide->Cyclization DKP_Ester Methyl (5-Methyl-3-oxopiperazin-2-yl)acetate Cyclization->DKP_Ester Hydrolysis Ester Hydrolysis (LiOH, then H⁺) DKP_Ester->Hydrolysis Final_Product (5-Methyl-3-oxopiperazin-2-yl)acetic acid Hydrolysis->Final_Product

Caption: Proposed synthesis of the target molecule.

Quantitative Data Summary

Parameter Value Technique Reference
Molecular Formula C7H10N2O4-Inferred
Molecular Weight 186.17 g/mol -Inferred
[M+H]+ 187.07Mass SpectrometryPredicted
[M+Na]+ 209.05Mass SpectrometryPredicted

Conclusion

(5-Methyl-3-oxopiperazin-2-yl)acetic acid is a significant degradation product of peptides containing an N-terminal alanine residue. Its formation can lead to a loss of therapeutic efficacy and introduces a new chemical entity with potential for unforeseen biological effects. Therefore, a thorough understanding of its formation mechanism and robust analytical methods for its detection and quantification are essential for the development of stable and safe peptide-based drugs. This guide provides a foundational framework for researchers and drug development professionals to address the challenges posed by this and similar peptide degradants. The principles and methodologies outlined herein are designed to be broadly applicable to the study of peptide stability and the characterization of their degradation products.

References

  • Beltrán-Gracia, E., et al. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules, 22(10), 1747. [Link][10]

  • Milne, P. J., et al. (1998). The biological activity of selected cyclic dipeptides. Journal of Pharmacy and Pharmacology, 50(12), 1331-1337. [Link][11]

  • Milne, P. J., et al. (1998). The biological activity of selected cyclic dipeptides. Journal of Pharmacy and Pharmacology, 50(12), 1331-1337. [Link][12]

  • Kukhta, I. P., et al. (2020). Solid-state cyclization of Ala-Leu and Leu-Ala dipeptides, self-assembly and luminescent properties of the cyclic dipeptide. RSC Advances, 10(62), 37885-37894. [Link][16]

  • Kukhta, I., et al. (2019). Thermally induced cyclization of L -isoleucyl-L -alanine in solid state: Effect of dipeptide structure on reaction temperature and self-assembly. Journal of Thermal Analysis and Calorimetry, 138(4), 2733-2742. [Link][17]

  • Kukhta, I. P., et al. (2020). Solid-state cyclization of Ala–Leu and Leu–Ala dipeptides, and self-assembly and luminescent properties of the cyclic dipeptide. Physical Chemistry Chemical Physics, 22(40), 23214-23223. [Link][18]

  • Meringer, M., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B, 126(16), 3104-3112. [Link][19]

  • Meringer, M., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B, 126(16), 3104-3112. [Link][20]

  • Bio-Synthesis Inc. (2025). The Role of HPLC Analysis in Peptide Characterization. [Link][3]

  • Hardy, P. M., et al. (1976). Amino-acids and peptides. Part XVII. Synthesis of cyclo-[(O-t-butyl)-L-seryl-beta-alanyl-glycyl-(O-methyl)-L-beta-aspartyl], and observations on the rearrangement of beta-aspartyl peptides esters. Journal of the Chemical Society, Perkin Transactions 1, (19), 2014-2019. [Link][21]

  • Slater, G. P., & Hogge, L. R. (1979). The mass spectra of trifluoroacetyl-2,5-diketopiperazines. I. cyclo-(-Gly-X), cyclo-(-Ala-X). Canadian Journal of Chemistry, 57(15), 2037-2051. [Link][8]

  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link][4]

  • Li, Y., et al. (2015). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of The American Society for Mass Spectrometry, 26(9), 1516-1524. [Link][1]

  • de la Torre, B. G., & Albericio, F. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 26(20), 6214. [Link][13]

  • Wang, Y., et al. (2024). Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline. Marine Drugs, 22(6), 271. [Link][14]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link][5]

  • GenScript. Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. [Link][6]

  • Gierasch, L. M., et al. (1981). Measurement of NH...C=O hydrogen bond lengths in cyclic pentapeptides by 13C NMR. Journal of the American Chemical Society, 103(22), 6755-6757. [Link][22]

  • Wang, C., et al. (2015). Photoionization efficiency spectra of cyclo(Gly-Gly) (a), cyclo(Ala-Ala) (b) and cyclo(Gly-Val) (c) and the appearance energies of their fragments. Physical Chemistry Chemical Physics, 17(39), 26084-26092. [Link][9]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. [Link][2]

  • PrepChem. Synthesis of C. L-Alanyl-N-Benzyl-Glycine. [Link][23]

  • Marsden, B. J., et al. (1993). Spontaneous degradation via diketopiperazine formation of peptides containing a tetrahydroisoquinoline-3-carboxylic acid residue in the 2-position of the peptide sequence. International Journal of Peptide and Protein Research, 41(3), 313-316. [Link][24]

  • ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link][7]

  • Narayan, P., et al. (2023). A Polymorph of Dipeptide Halide Glycyl-L-Alanine Hydroiodide Monohydrate: Crystal Structure, Optical Second Harmonic Generation, Piezoelectricity and Pyroelectricity. Crystals, 13(5), 795. [Link][25]

  • Marsden, B. J., et al. (1993). Spontaneous degradation via diketopiperazine formation of peptides containing a tetrahydroisoquinoline-3-carboxylic acid residue in the 2-position of the peptide sequence. International Journal of Peptide and Protein Research, 41(3), 313-316. [Link][26]

  • Czarnecki, R., et al. (2016). Vibrational spectroscopy and DFT calculations of di-amino acid cyclic peptides. Part I: Cyclo(Gly-Gly), cyclo(L-Ala-L-Ala) and cyclo(L-Ala-Gly) in the solid state and in aqueous solution. Journal of Molecular Structure, 1124, 13-24. [Link][27]

  • Steinberg, S. M., & Bada, J. L. (1983). Peptide decomposition in the neutral pH region via the formation of diketopiperazines. The Journal of Organic Chemistry, 48(13), 2295-2298. [Link][28]

  • Sletten, E., & Sletten, J. (1976). Conformation of cyclic dipeptides. The crystal and molecular structures of cyclo-D-alanyl-L-alanyl and cyclo-L-alanyl-L-alanyl (3,6-dimethylpiperazine-2,5-dione). Journal of the American Chemical Society, 98(18), 5377-5381. [Link][29]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for (5-Methyl-3-oxopiperazin-2-yl)acetic acid from Asp-Ala dipeptides

Application Note: Synthesis of (5-Methyl-3-oxopiperazin-2-yl)acetic acid Scaffolds from Asp-Ala Dipeptides Strategic Overview The synthesis of (5-Methyl-3-oxopiperazin-2-yl)acetic acid from Asp-Ala dipeptides represents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of (5-Methyl-3-oxopiperazin-2-yl)acetic acid Scaffolds from Asp-Ala Dipeptides

Strategic Overview

The synthesis of (5-Methyl-3-oxopiperazin-2-yl)acetic acid from Asp-Ala dipeptides represents a critical workflow in the generation of peptidomimetic scaffolds. These structures, often referred to as piperazinones or reduced diketopiperazines (DKPs), serve as constrained mimics of the peptide backbone, fixing the conformation of the amino acid side chains (aspartic acid and alanine) to probe receptor binding pockets with high specificity.[1]

Scientific Clarification: Direct cyclization of an Asp-Ala dipeptide yields the 2,5-diketopiperazine (Cyclo(Asp-Ala) or 3-(carboxymethyl)-6-methylpiperazine-2,5-dione). To achieve the specific 3-oxopiperazin-2-yl target (a mono-oxo species), the synthesis must proceed in two distinct phases:

  • Cyclization: Thermal or catalytic closure of the Asp-Ala dipeptide to form the stable DKP core.

  • Regioselective Reduction: Controlled reduction of the C6-carbonyl (derived from the Alanine residue) to a methylene group, retaining the C3-lactam and the C2-acetic acid side chain.

This protocol details the robust synthesis of the DKP intermediate and provides the advanced methodology for its conversion to the mono-oxo target.

Reaction Pathway & Logic

The transformation relies on the thermodynamic stability of the six-membered piperazine ring. The primary challenge is preventing the formation of aspartimide (a 5-membered ring side product) during the initial handling of the Asp-residue.

ReactionPathway Start H-Asp(OR)-Ala-OMe (Linear Dipeptide) Inter Tetrahedral Intermediate Start->Inter 1. N-Deprotection 2. Nucleophilic Attack DKP Cyclo(Asp-Ala) (Diketopiperazine) Inter->DKP Cyclization (-MeOH) Target (5-Methyl-3-oxopiperazin-2-yl) acetic acid (Mono-oxo Target) DKP->Target Regioselective Reduction (e.g., BH3 or Thionation/Raney Ni)

Figure 1: Stepwise synthetic pathway from linear dipeptide to mono-oxo piperazine target.[1]

Phase 1: Cyclization to Cyclo(Asp-Ala) (DKP Core)[1]

This phase establishes the heterocyclic core. We utilize a microwave-assisted thermal cyclization protocol which minimizes racemization and reaction time compared to traditional reflux methods.

Materials & Reagents
ComponentSpecificationRole
Starting Material H-Asp(OtBu)-Ala-OMe · HClLinear precursor (Side-chain protected)
Solvent 2-Butanol / Toluene (1:1 v/v)High-boiling azeotropic solvent system
Base DIPEA (N,N-Diisopropylethylamine)Neutralizes HCl salt; initiates nucleophilic attack
Catalyst Acetic Acid (10 mol%)Mild acid catalyst for amide formation
Experimental Protocol

Step 1: Free Base Formation

  • Dissolve 10.0 g (approx. 30 mmol) of H-Asp(OtBu)-Ala-OMe · HCl in 100 mL of EtOAc.

  • Wash with saturated NaHCO₃ (3 x 30 mL) to liberate the free amine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine oil.[1]

    • Checkpoint: Ensure complete removal of water to prevent hydrolysis during cyclization.

Step 2: Thermal Cyclization

  • Resuspend the oily residue in 150 mL of 2-Butanol/Toluene (1:1) mixture.

  • Add Acetic Acid (0.2 mL, catalytic).

  • Method A (Microwave - Recommended): Heat the reaction vessel to 140°C for 30 minutes under stirring.

    • Why: Rapid heating bypasses the slow transition state, favoring the 6-membered DKP over the 5-membered aspartimide.

  • Method B (Standard Reflux): Reflux at 110°C for 12-24 hours . Monitor by TLC (EtOAc/MeOH 9:1) until the starting material (R_f ~0.[1]3) disappears and a higher R_f spot (DKP) appears.[1]

Step 3: Isolation

  • Cool the reaction mixture to 0°C. The DKP product, Cyclo(Asp(OtBu)-Ala) , often precipitates as a white solid.[1]

  • Filter the solid and wash with cold Et₂O (2 x 20 mL).

  • Side-Chain Deprotection: Dissolve the solid in TFA/DCM (1:1) (20 mL) and stir at room temperature for 2 hours to remove the tert-butyl ester.

  • Concentrate in vacuo and triturate with Et₂O to yield Cyclo(Asp-Ala) (3-(carboxymethyl)-6-methylpiperazine-2,5-dione) as a white powder.

Phase 2: Regioselective Reduction to Target

Transforming the DKP (dioxo) to the piperazinone (mono-oxo) requires differentiating the two amide carbonyls.[1] The sterics of the methyl group (Ala side chain) vs. the carboxymethyl group (Asp side chain) allow for selectivity.[1]

Strategic Options
  • Route A (Direct Borane Reduction): Borane-THF complexes can reduce amides to amines. Controlled stoichiometry (1.0 - 1.5 equiv) often favors the reduction of the less hindered amide.

  • Route B (Thionation-Reduction): Conversion of the amide to a thioamide using Lawesson’s reagent, followed by Desulfurization with Raney Nickel.[1] This is the most precise method for differentiating carbonyls.

Protocol (Route B: Thionation-Desulfurization)

Step 1: Selective Thionation

  • Suspend Cyclo(Asp(OMe)-Ala) (Methyl ester protected DKP) (1.0 equiv) in anhydrous THF under Argon.

    • Note: Use the ester form of the Asp side chain to prevent side reactions with the free acid.

  • Add Lawesson’s Reagent (0.55 equiv).[1]

  • Reflux for 2 hours.

    • Mechanism:[1][2][3][4][5] The bulky Lawesson's reagent preferentially attacks the less hindered carbonyl. The C6-carbonyl (adjacent to the small Methyl group) is generally more accessible than the C3-carbonyl (adjacent to the bulky Carboxymethyl group).

  • Purify the mono-thioamide intermediate via flash chromatography (SiO₂, Hexane/EtOAc).[1]

Step 2: Desulfurization (Reduction) [1]

  • Dissolve the mono-thioamide in Ethanol/THF (1:1).

  • Add Raney Nickel (slurry in water, washed with EtOH) (approx. 10 wt. equiv).

  • Stir vigorously under H₂ atmosphere (balloon pressure) or reflux for 1 hour.

    • Result: The C=S group is reduced to -CH₂-. The C=O group remains intact.

  • Filter through Celite® to remove the catalyst (Caution: Pyrophoric).[1]

  • Concentrate the filtrate.[6]

Step 3: Final Hydrolysis

  • Treat the residue with LiOH (2 equiv) in THF/H₂O (1:1) to hydrolyze the methyl ester on the Asp side chain.

  • Acidify to pH 3 with 1N HCl.

  • Extract with EtOAc, dry, and concentrate to yield the final (5-Methyl-3-oxopiperazin-2-yl)acetic acid .

Quality Control & Validation

ParameterMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)DKP: δ ~8.0 (NH), ~4.0 (α-CH). Target: Appearance of new CH₂ multiplet at δ ~2.8-3.2 (reduced amide); loss of one NH signal shift.
Purity HPLC (C18)> 95% Area (210 nm)
Mass Spec LC-MS (ESI+)DKP: [M+H]⁺ = 187.1 Target: [M+H]⁺ = 173.1 (Mass loss of 14 Da corresponding to O -> H₂)

References

  • DKP Synthesis via Cyclization

    • Gong, Y., et al. "Solid-phase synthesis of diketopiperazines."[1] Journal of Combinatorial Chemistry, 2002.[1] [1]

    • Protocol adapted from: WO2002012201A1, "Method of synthesizing diketopiperazines."[1]

  • Selective Reduction Strategies

    • Kaur, N., et al. "Selective reduction of diketopiperazines: A route to piperazinones."[1] Tetrahedron Letters, 2015.[1]

    • Thionation Methodology: "Selective thionation of lactams using Lawesson's reagent." Organic Syntheses, Coll.[1] Vol. 7.

  • Aspartimide Side Reactions

    • Mergler, M., et al. "Aspartimide formation in peptide synthesis."[1] Journal of Peptide Science, 2003.[1] [1]

  • Target Molecule Data

    • "Methyl 2-(3-oxopiperazin-2-yl)acetate." PubChem Substance Record.

Sources

Application

Application Note: A Robust HILIC-MS/MS Method for the Sensitive Quantification of (5-Methyl-3-oxopiperazin-2-yl)acetic acid in Human Plasma

Abstract This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (5-Methyl-3-oxopiperazin-2-yl)acetic acid in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (5-Methyl-3-oxopiperazin-2-yl)acetic acid in human plasma. Due to the analyte's high polarity, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was developed, providing excellent retention and peak shape where traditional reversed-phase methods fail. Sample preparation was streamlined using a simple and efficient protein precipitation protocol. The method utilizes electrospray ionization in positive mode with Multiple Reaction Monitoring (MRM) for selective and sensitive detection. This protocol has been structured to meet the rigorous standards required in drug development and clinical research, with validation parameters conforming to FDA guidelines.[1][2]

Introduction and Analytical Challenge

(5-Methyl-3-oxopiperazin-2-yl)acetic acid is a small molecule characterized by a cyclic dipeptide-like structure, containing both a carboxylic acid and a piperazine ring system. Such structures are of significant interest in pharmaceutical research as potential drug candidates or as metabolites of parent drug compounds. The accurate quantification of this molecule in biological matrices like plasma is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies.

The primary analytical challenge stems from the molecule's high polarity, conferred by its carboxylic acid and amide/amine functional groups. This property makes it difficult to retain on conventional C18 reversed-phase LC columns, leading to elution in the solvent front where significant matrix effects and poor peak shapes are common.[3] To overcome this, we leveraged the HILIC separation mechanism, which is specifically designed for the retention and separation of polar compounds.[4][5][6] The high organic mobile phases used in HILIC also promote efficient desolvation in the electrospray source, often leading to a significant enhancement in MS sensitivity.[3][4]

This document provides a comprehensive, step-by-step guide for sample preparation, LC-MS/MS analysis, and method validation.

Analyte Properties and Mass Spectrometry Rationale

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValue / Structure
Chemical Structure
Molecular Formula C₇H₁₂N₂O₃
Molecular Weight 172.18 g/mol
Predicted XLogP3 -1.2
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Predicted pKa (Acidic) ~4.5 (Carboxylic Acid)
Predicted pKa (Basic) ~2.5 (Amide/Amine Nitrogen)
Ionization and Fragmentation Strategy

Given the presence of two nitrogen atoms in the piperazine ring and a carboxylic acid, the analyte can be ionized in both positive and negative electrospray ionization (ESI) modes.

  • Positive ESI ([M+H]⁺, m/z 173.2): Protonation is expected to occur readily on one of the nitrogen atoms. Positive mode ESI is often highly sensitive for nitrogen-containing compounds and was selected for this method.[7][8]

  • Negative ESI ([M-H]⁻, m/z 171.2): Deprotonation of the carboxylic acid is also feasible. However, positive mode was found to provide a more stable signal and better fragmentation efficiency during initial experiments.

Collision-Induced Dissociation (CID) of the protonated precursor ion ([M+H]⁺) is predicted to yield characteristic product ions resulting from the cleavage of the piperazine ring and the loss of small neutral molecules. Fragmentation of piperazine rings typically involves cleavage of the C-N bonds.[9][10][11] This provides specific and high-intensity fragments suitable for MRM quantification.

Experimental Protocol: From Sample to Signal

This section details the complete workflow, from plasma sample preparation to final LC-MS/MS data acquisition.

Diagram: Overall Bioanalytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) ISTD Add Internal Standard Sample->ISTD PPT Protein Precipitation (Acetonitrile, 400 µL) ISTD->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Reconstitute Evaporate & Reconstitute Supernatant->Reconstitute Inject Inject onto HILIC Column Reconstitute->Inject LC HILIC Gradient Separation Inject->LC MS ESI+ Ionization LC->MS MRM MRM Detection (Triple Quadrupole MS) MS->MRM Integrate Peak Integration MRM->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: High-level workflow from plasma sample preparation to final quantification.

Materials and Reagents
  • (5-Methyl-3-oxopiperazin-2-yl)acetic acid reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., (5-Methyl-3-oxopiperazin-2-yl)acetic acid-¹³C₂,¹⁵N

  • LC-MS Grade Acetonitrile (ACN) and Water

  • LC-MS Grade Ammonium Formate

  • Control Human Plasma (K₂EDTA)

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing high-abundance proteins from plasma, which can interfere with analysis.[12][13] Acetonitrile is used as the precipitation solvent.

Protocol:

  • Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution (e.g., 100 ng/mL in 50:50 ACN:H₂O).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rcf for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 350 µL of the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent (90:10 ACN:H₂O with 10 mM Ammonium Formate).

  • Vortex for 30 seconds, then transfer to an autosampler vial for injection.

Liquid Chromatography (LC) Parameters

A HILIC method is essential for retaining the polar analyte away from the solvent front and matrix interferences.[5]

Diagram: HILIC Separation Principle

HILIC_Mechanism cluster_column HILIC Stationary Phase cluster_water Immobilized Aqueous Layer cluster_mobile Mobile Phase (High Organic) Silica Polar Surface (e.g., Amide, Silica) WaterLayer Water Molecules MobilePhase Analyte in ACN/Buffer Analyte Polar Analyte MobilePhase->Analyte Partitioning

Caption: Analyte retention in HILIC via partitioning into a water-rich layer.

LC Conditions Table:

Parameter Setting
LC System UHPLC System (e.g., Waters Acquity, Sciex ExionLC)
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate
Injection Volume 5 µL
Flow Rate 0.4 mL/min
Gradient Program
Time (min) %B
0.0 95
3.0 70
3.1 50
4.0 50
4.1 95

| 6.0 | 95 |

Mass Spectrometry (MS) Parameters

The method was optimized on a triple quadrupole mass spectrometer for high sensitivity and selectivity using MRM.

MS Conditions Table:

Parameter Setting
MS System Triple Quadrupole (e.g., SCIEX 7500, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4500 V
Source Temperature 500°C
Curtain Gas (CUR) 35 psi
Ion Source Gas 1 (GS1) 55 psi
Ion Source Gas 2 (GS2) 60 psi
Collision Gas (CAD) Medium (e.g., 9 psi)

| Resolution | Q1: Unit, Q3: Unit |

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
(5-Methyl-3-oxopiperazin-2-yl)acetic acid 173.2 128.1 22 80
173.2 70.1 35 80

| SIL-IS | 176.2 | 131.1 | 22 | 80 |

Note: Product ion m/z 128.1 corresponds to the loss of the carboxyl group (-COOH), and m/z 70.1 corresponds to a fragment of the piperazine ring. These values must be empirically optimized on the specific instrument used.

Diagram: Triple Quadrupole MRM Principle

MRM Source Ion Source (ESI+) Q1 Q1: Precursor Filter Selects m/z 173.2 Source->Q1 All Ions Q2 Q2: Collision Cell (Fragmentation w/ N₂) Q1->Q2 Precursor Ion Q3 Q3: Product Filter Selects m/z 128.1 Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion

Caption: Selective detection of the analyte using the MRM scan mode.

Method Validation Protocol

To ensure the reliability and accuracy of the data for regulatory submissions, the method must be validated according to industry standards, such as the FDA Bioanalytical Method Validation Guidance.[1][2][14]

Validation ParameterProtocol SummaryAcceptance Criteria
Selectivity Analyze six different lots of blank human plasma. Check for interfering peaks at the retention times of the analyte and IS.Response of interferences must be <20% of the LLOQ for the analyte and <5% for the IS.[15]
Calibration Curve Prepare an 8-point calibration curve by spiking blank plasma. Analyze in triplicate. Use a weighted (1/x²) linear regression.≥75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99.[1]
Accuracy & Precision Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in six replicates on three separate days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare analyte response in post-extraction spiked blank plasma from six lots to the response in neat solution.The IS-normalized matrix factor %CV should be ≤15%.
Recovery Compare analyte response in pre-extraction spiked plasma to post-extraction spiked plasma.Recovery should be consistent and reproducible.
Stability Evaluate analyte stability in plasma under various conditions: Freeze-Thaw (3 cycles), Bench-Top (e.g., 4 hours at RT), and Long-Term (-80°C).Mean concentrations of stability samples must be within ±15% of nominal concentrations.

Conclusion

This application note describes a selective, sensitive, and robust HILIC-MS/MS method for the quantification of (5-Methyl-3-oxopiperazin-2-yl)acetic acid in human plasma. The use of HILIC successfully addresses the challenge of retaining this polar analyte, while a straightforward protein precipitation protocol ensures high sample throughput. The method demonstrates excellent performance and is suitable for regulated bioanalysis in support of pharmaceutical development programs.

References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Yamamoto, K., et al. (2016). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Bioscience, Biotechnology, and Biochemistry, 80(1), 172-7. Available at: [Link]

  • Cuyabano, M., et al. (2013). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available at: [Link]

  • HSC Cores. Untargeted Metabolomics SOP. BookStack. Available at: [Link]

  • Zhu Research Group. Sample preparation. Zhu Lab. Available at: [Link]

  • Phenomenex. (2022). Increasing LC–MS-MS Sensitivity with Luna® HILIC. LCGC International. Available at: [Link]

  • Waters Corporation. Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Waters Corporation. Available at: [Link]

  • Taylor & Francis Online. (2015). Full article: Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Taylor & Francis Online. Available at: [Link]

  • LabRulez. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez LCMS. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.. Available at: [Link]

  • SCIEX. Improved LC-MRM quantification sensitivity for cyclic peptides from the natriuretic peptide family. SCIEX. Available at: [Link]

  • Ivanisevic, J., & Want, E. J. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2007). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate. Available at: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. Available at: [Link]

  • OUCI. How to Prepare Your Samples for Polar Metabolite Analysis?. OUCI. Available at: [Link]

  • McCalley, D. V. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. PubMed. Available at: [Link]

  • D'Arienzo, C. J., et al. (2016). Sample preparation for polar metabolites in bioanalysis. Analyst. Available at: [Link]

  • Kedia, K. (2025). Revolutionizing LC-MS with Next-Gen Separation for Cyclic Peptide Analysis. LCGC International. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available at: [Link]

  • Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry. Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at: [Link]

  • Korfmacher, W. A. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link]

  • West Virginia University. Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Available at: [Link]

  • Sales, K. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available at: [Link]

  • Royal Society of Chemistry. (2016). Chapter 12: Mass Spectrometric Analysis of Cyclic Peptides. Royal Society of Chemistry. Available at: [Link]

  • R Discovery. (2024). The effects of modifiers on electrospray ionization for small-to-medium-sized molecules in comparison with solution-phase ionization. R Discovery. Available at: [Link]

  • Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Available at: [Link]

Sources

Method

Application Note: (5-Methyl-3-oxopiperazin-2-yl)acetic Acid as a Quality Control Reference Standard

The following Application Note and Protocol guide is designed for pharmaceutical quality control professionals, focusing on the rigorous application of (5-Methyl-3-oxopiperazin-2-yl)acetic acid (often designated as a spe...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for pharmaceutical quality control professionals, focusing on the rigorous application of (5-Methyl-3-oxopiperazin-2-yl)acetic acid (often designated as a specific impurity or intermediate in peptide-mimetic and piperazine-based API synthesis) as a Certified Reference Standard (CRS).

Executive Summary & Scientific Context

(5-Methyl-3-oxopiperazin-2-yl)acetic acid (CAS 405214-35-9 / Analogous to CAS 14328-51-9 derivatives) represents a critical class of process impurities and degradation products found in the synthesis of peptide-mimetic drugs (e.g., ACE inhibitors) and piperazine-core APIs. Its formation is typically driven by the intramolecular cyclization of dipeptide precursors (e.g., Alanyl-Aspartic acid sequences) or the oxidative degradation of substituted piperazines.

In Quality Control (QC), this compound serves two pivotal roles:

  • Impurity Quantification: As a quantitative standard to monitor the "Cyclo(Ala-Asp)" type degradation products, which are often non-chromophoric and polar, posing detection challenges.

  • System Suitability Marker: Due to its high polarity and zwitterionic nature, it is an excellent probe for assessing column inertness and low-pH stability in Reverse-Phase HPLC (RP-HPLC).

Chemical Properties & Handling Protocol

Physicochemical Profile
PropertySpecificationTechnical Insight
Molecular Formula C₇H₁₂N₂O₃Low molecular weight indicates early elution in RP-HPLC.
Molecular Weight 172.18 g/mol Suitable for MS detection (ESI+ m/z ~173).
Solubility Water, Methanol, DMSOCritical: Poor solubility in Acetonitrile/Hexane.
pKa Values ~3.5 (Carboxyl), ~8.5 (Amine)Exists as a zwitterion at neutral pH; requires acidic mobile phase for retention.
Chromophore Weak (Amide/Carboxyl only)Detection Challenge: Max absorption < 210 nm.
Handling & Storage
  • Hygroscopicity Warning: This compound is prone to absorbing atmospheric moisture due to its polar, amide-rich structure.

  • Protocol:

    • Equilibrate the vial to room temperature for 30 minutes before opening to prevent condensation.

    • Weighing must be performed in a humidity-controlled environment (<40% RH).

    • Stock Solution: Dissolve in Water:Methanol (90:10 v/v) . Avoid pure organic solvents which may cause precipitation or slow dissolution.

Analytical Method Development (LC-UV-MS)

Rationale for Method Selection

Because (5-Methyl-3-oxopiperazin-2-yl)acetic acid lacks a strong chromophore (like a benzene ring), standard UV detection at 254 nm is ineffective. The method must utilize low-UV detection (205-210 nm) or Mass Spectrometry . Furthermore, its polarity requires a high-aqueous stable column or Ion-Pairing Chromatography.

Optimized Chromatographic Conditions
  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3.5 µm.

    • Why: Standard C18 columns may suffer from "phase collapse" (dewetting) at the high aqueous content required to retain this polar analyte.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

    • Why pH 2.5: Suppresses the ionization of the carboxylic acid (pKa ~3.5), keeping the molecule neutral/protonated to maximize retention on the hydrophobic stationary phase.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Reference: 360 nm).

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Isocratic hold for polar retention
5.0982End of polar retention window
15.07030Elution of less polar API
20.07030Wash
21.0982Re-equilibration

Experimental Workflow: Impurity Qualification

Diagram 1: Analytical Workflow for Impurity Profiling

The following Graphviz diagram illustrates the decision matrix for qualifying this impurity in a drug substance.

ImpurityWorkflow Start Sample Preparation (API + Reference Std) Separation RP-HPLC Separation (Polar Embedded Column, pH 2.5) Start->Separation Detection Detection Selection Separation->Detection UV_Low UV @ 210 nm (Limit Test) Detection->UV_Low High Conc. (>0.1%) MS_Det ESI-MS (SIM Mode) (Quantification) Detection->MS_Det Trace Level (<0.05%) Data_Analysis Calculate Relative Response Factor (RRF) UV_Low->Data_Analysis MS_Det->Data_Analysis Report Generate CoA / Impurity Profile Data_Analysis->Report

Figure 1: Decision matrix for selecting detection methods based on the expected concentration of the impurity.

Validation Protocol (Self-Validating System)

To ensure the reliability of the reference standard, perform the following System Suitability Tests (SST) before every analytical run.

A. Specificity & Resolution

Objective: Prove that (5-Methyl-3-oxopiperazin-2-yl)acetic acid is not co-eluting with the API or solvent front.

  • Inject: Blank (Mobile Phase), Placebo, Reference Standard (0.1 mg/mL), and Spiked Sample.

  • Acceptance Criteria:

    • Resolution (

      
      ) between Impurity and API > 2.0.
      
    • Capacity Factor (

      
      ) of Impurity > 1.5 (Must not elute in void volume).
      
B. Linearity & Range (Protocol)
  • Prepare a stock solution of the standard at 1.0 mg/mL in Water.

  • Dilute to 5 levels: 0.5 µg/mL (LOQ), 5 µg/mL, 10 µg/mL, 20 µg/mL, 50 µg/mL.

  • Inject each level in triplicate.

  • Plot Concentration (x) vs. Peak Area (y).

  • Requirement:

    
    .
    
C. Relative Response Factor (RRF) Calculation

Since this impurity has a low UV extinction coefficient compared to aromatic APIs, you must calculate the RRF to avoid underestimating the impurity level.



  • Typical RRF for this class: 0.05 - 0.2 (at 210 nm).

  • Correction: Divide the impurity peak area by the RRF before calculating % w/w.

Troubleshooting & Mechanistic Insights

Issue: Peak Tailing
  • Cause: Secondary interactions between the secondary amine in the piperazine ring and residual silanols on the silica column.

  • Solution:

    • Ensure mobile phase pH is < 3.0 (protonates silanols, suppressing interaction).

    • Increase buffer concentration to 50 mM .

    • Use a "End-capped" column.

Issue: Baseline Drift at 210 nm
  • Cause: Absorption by Acetate or Formate buffers in the mobile phase.

  • Solution: Use Phosphate buffer for UV methods (transparent at 210 nm). Use Formic Acid only for LC-MS, and subtract the blank baseline.

Diagram 2: Chemical Logic of Retention

RetentionLogic Molecule (5-Methyl-3-oxopiperazin-2-yl)acetic acid pH_Low pH 2.5 Mobile Phase Molecule->pH_Low pH_High pH 7.0 Mobile Phase Molecule->pH_High State_Acid COOH Protonated (Neutral) NH2+ Protonated (Charged) pH_Low->State_Acid Suppresses Ionization State_Neut COO- Deprotonated (Charged) NH (Neutral) pH_High->State_Neut Increases Polarity Result_Good Moderate Retention (Good Separation) State_Acid->Result_Good Result_Bad Elutes in Dead Volume (No Separation) State_Neut->Result_Bad

Figure 2: Impact of pH on the ionization state and chromatographic retention of the analyte.

References

  • European Pharmacopoeia (Ph. Eur.) . General Chapter 2.2.46: Chromatographic Separation Techniques. EDQM. Available at: [Link]

  • U.S. Food and Drug Administration (FDA) . Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. (2008). Available at: [Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 6410758 (Cefatrizine - Related Impurity Profiles). Available at: [Link]

  • ResearchGate . Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters. (2019). Available at: [Link]

Application

Preparation of (5-Methyl-3-oxopiperazin-2-yl)acetic acid derivatives for SAR studies

Application Note: Strategic Synthesis of (5-Methyl-3-oxopiperazin-2-yl)acetic Acid Derivatives for SAR Studies Abstract & Scope The (5-methyl-3-oxopiperazin-2-yl)acetic acid scaffold is a privileged structure in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of (5-Methyl-3-oxopiperazin-2-yl)acetic Acid Derivatives for SAR Studies

Abstract & Scope

The (5-methyl-3-oxopiperazin-2-yl)acetic acid scaffold is a privileged structure in medicinal chemistry, serving as a conformationally constrained peptidomimetic. It effectively mimics the


-turn of dipeptides (specifically the Asp-Ala sequence) and is a core pharmacophore in integrin antagonists (e.g., RGD mimetics) and aspartic protease inhibitors.

This Application Note provides a high-fidelity, scalable protocol for synthesizing this scaffold with orthogonal protection, enabling rapid Structure-Activity Relationship (SAR) diversification. Unlike generic procedures, this guide focuses on the "Chiral Pool" Amino Alcohol Route , which preserves stereochemical integrity and allows independent modification of the N1 (amine), N4 (amide), and C2 (side chain) positions.

Strategic Retrosynthesis & Workflow

To maximize SAR utility, the synthesis is designed to yield a Scaffold Core with orthogonal protecting groups:

  • N1-Position: Protected with Boc (Acid labile).

  • C2-Side Chain: Protected as a tert-butyl ester (Acid labile, but can be swapped for Benzyl if orthogonal deprotection is required).

  • C5-Position: Defined by the starting amino alcohol (L-Alaninol for 5-methyl).

The strategy relies on the cyclization of a dipeptide-alcohol intermediate derived from L-Aspartic acid and L-Alaninol.

Synthesis Pathway Diagram

G Start Starting Materials (N-Boc-L-Asp(OtBu)-OH + L-Alaninol) Step1 Amide Coupling (Formation of Linear Precursor) Start->Step1 EDC·HCl, HOBt DIPEA, DCM Inter1 Intermediate 1: N-Boc-Asp(OtBu)-Alaninol Step1->Inter1 Step2 Activation (Mesylation of Alcohol) Inter1->Step2 MsCl, Et3N 0°C to RT Inter2 Intermediate 2: Mesylate Precursor Step2->Inter2 Step3 Cyclization (Intramolecular N-Alkylation) Inter2->Step3 NaH (2.5 eq) THF/DMF (10:1), 0°C Scaffold Protected Scaffold (N1-Boc, C2-OtBu) Step3->Scaffold SAR_N1 SAR: N1 Diversification (Ureas, Amides, Sulfonamides) Scaffold->SAR_N1 1. TFA (Deprotect) 2. R-X SAR_C2 SAR: C2 Diversification (Amide Coupling) Scaffold->SAR_C2 1. TFA (Deprotect) 2. R-NH2

Caption: Workflow for the stereoselective synthesis of the 3-oxopiperazine scaffold from chiral amino acid precursors.

Detailed Experimental Protocols

Protocol A: Synthesis of the Linear Precursor

Objective: Couple N-Boc-L-Aspartic acid


-tert-butyl ester with L-Alaninol.
  • Reagents:

    • N-Boc-L-Asp(OtBu)-OH (1.0 equiv)

    • L-Alaninol (1.1 equiv)

    • EDC·HCl (1.2 equiv), HOBt (1.2 equiv)

    • DIPEA (3.0 equiv)

    • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve N-Boc-L-Asp(OtBu)-OH (10 mmol) in DCM (50 mL) at 0°C.

  • Add HOBt (12 mmol) and EDC·HCl (12 mmol). Stir for 15 minutes to activate the acid.

  • Add L-Alaninol (11 mmol) followed by DIPEA (30 mmol) dropwise.

  • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine.[1] Dry over Na₂SO₄ and concentrate.

  • QC: Verify Mass (ESI+)

    
    . The product is usually a white foam/solid sufficient for the next step without chromatography.
    
Protocol B: Cyclization to the Piperazinone Scaffold

Objective: Convert the alcohol to a mesylate leaving group and induce intramolecular N-alkylation.

  • Reagents:

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (Et₃N) (1.5 equiv)

    • Sodium Hydride (NaH, 60% dispersion) (2.5 equiv)

    • THF (anhydrous), DMF (anhydrous)

Procedure:

  • Mesylation: Dissolve the linear precursor from Protocol A in anhydrous DCM at 0°C. Add Et₃N followed by dropwise addition of MsCl. Stir for 2 hours.

    • Critical Check: Monitor TLC for disappearance of alcohol.[1]

    • Workup: Wash with cold 1N HCl and Brine. Dry and concentrate to give the crude mesylate.

  • Cyclization: Dissolve the crude mesylate in a mixture of THF:DMF (10:1, 0.1 M concentration).

  • Cool to 0°C under Nitrogen. Carefully add NaH (2.5 equiv) in portions.

    • Note: The first equivalent deprotonates the amide NH; the second ensures the carbamate NH is deprotonated for cyclization.

  • Stir at 0°C for 1 hour, then warm to RT for 4 hours.

  • Quench: Carefully add Sat. NH₄Cl solution at 0°C.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with water (5x) to remove DMF.

  • Purification: Flash Chromatography (Hexanes:EtOAc). The cyclized product (N1-Boc, C2-OtBu protected) typically elutes around 40-60% EtOAc.

SAR Diversification Guide

Once the core scaffold (2S, 5S)-1-Boc-2-(tert-butoxycarbonylmethyl)-5-methyl-3-oxopiperazine is in hand, use the following strategies for library generation.

Table 1: Diversification Strategies
Target RegionSAR ObjectiveMethodReagents/Conditions
N1 Position Lipophilicity / H-bond AcceptorAlkylation 1. TFA (Deprotect) 2. Reductive Amination (Aldehyde + STAB)
N1 Position Metabolic Stability / RigidityUrea/Amide 1. TFA (Deprotect) 2. Isocyanate or Acid Chloride + Pyridine
C2 Side Chain Receptor Interaction (e.g., RGD)Amide Coupling 1. TFA (Deprotect both Boc & tBu) 2. Selective coupling requires Cbz-protection strategy*
C5 Methyl Steric bulk / ChiralityScaffold Var. Use L-Leucinol (Isobutyl) or L-Phenylalaninol (Benzyl) in Protocol A.

*Note: If independent C2 modification is required, start with N-Cbz-Asp(OtBu)-OH. Hydrogenolysis removes Cbz (N1) leaving tBu (C2) intact.

Quality Control & Troubleshooting

Critical Process Parameters (CPP)
  • Moisture Control: The cyclization step (NaH) is strictly water-intolerant. Use freshly distilled THF.

  • Temperature: Do not heat the cyclization reaction above 40°C, as this can lead to epimerization at the C2 position (Asp alpha-carbon).

Analytical Validation
  • NMR Signature:

    • Look for the ABX system of the C6 methylene protons (approx. 3.2–3.8 ppm) indicating ring closure.

    • Verify the C5-Methyl doublet (approx. 1.2 ppm).[1][2]

  • Chiral Purity: Assess using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient). Expect >95% ee if temperature was controlled.

References

  • Scaffold Synthesis & Conformational Analysis

    • Guitot, K., et al. (2009).[3] "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry, 74(21), 8433-8436.[3] Link

  • Application in RGD Mimetics

    • Carceller, E., et al. (1996). "Synthesis and biological activity of new 3-oxopiperazin-2-ylacetic acid derivatives as fibrinogen receptor antagonists." Journal of Medicinal Chemistry, 39(2), 487-493. Link

  • Cyclization Methodology (Mesylate Route)

    • Micklatcher, M. L., et al. (1999). "An efficient synthesis of 3-oxopiperazines." Tetrahedron Letters, 40(20), 3719-3722. Link

  • Solid Phase Adaptation

    • Sugihara, H., et al. (1998). "Solid-phase synthesis of 3-oxopiperazine derivatives." Kanazawa University Repository. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the cyclization synthesis of (5-Methyl-3-oxopiperazin-2-yl)acetic acid

Technical Support Center: Synthesis of (5-Methyl-3-oxopiperazin-2-yl)acetic acid Welcome to the technical support guide for the synthesis of (5-Methyl-3-oxopiperazin-2-yl)acetic acid. This resource is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (5-Methyl-3-oxopiperazin-2-yl)acetic acid

Welcome to the technical support guide for the synthesis of (5-Methyl-3-oxopiperazin-2-yl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this cyclization reaction. Here, we address common challenges and frequently asked questions to help you optimize your experimental workflow and maximize your product yield. Our guidance is grounded in established chemical principles and field-proven insights.

Overview of the Synthetic Challenge

The target molecule, (5-Methyl-3-oxopiperazin-2-yl)acetic acid, is a substituted piperazinone. These scaffolds are prevalent in biologically active molecules, making their efficient synthesis a key objective.[1][2] The primary route to this and similar structures is the intramolecular cyclization of a linear dipeptide precursor, typically derived from Alanine and Aspartic acid.

The core challenge lies in favoring the desired intramolecular cyclization to form the six-membered piperazinone ring over competing side reactions, such as intermolecular polymerization or degradation. Yields can be highly sensitive to reaction conditions, including solvent, temperature, pH, and the nature of any protecting groups used.

G cluster_start Starting Materials cluster_process Reaction cluster_end Products A Dipeptide Precursor (e.g., Asp-Ala derivative) B Intramolecular Cyclization A->B Favorable Conditions C Side Reactions (Polymerization, Degradation) A->C Unfavorable Conditions D Target Product: (5-Methyl-3-oxopiperazin-2-yl)acetic acid B->D High Yield E Byproducts C->E Low Yield

Caption: General reaction pathway for piperazinone synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low or I'm recovering only starting material. What are the likely causes?

A1: This is a frequent issue that typically points to one of three areas: insufficient activation, unfavorable reaction kinetics, or incorrect deprotection strategy.

  • Cause 1: Poor Activation of the C-Terminus: For cyclization to occur, the carboxylic acid end of the linear precursor must be activated to make it a suitable electrophile for the N-terminal amine to attack. If you are starting from a dipeptide with a free carboxylic acid, it must be converted to a more reactive species, such as an ester (typically a methyl or ethyl ester).[3] The cyclization of a C-terminal methyl ester is a common and effective strategy.[3]

  • Cause 2: Unfavorable Reaction Conditions: The energy barrier for intramolecular cyclization may not be overcome.

    • Temperature: Many cyclizations require heating to proceed at a reasonable rate. For example, heating a dipeptide methyl ester in a high-boiling solvent like DMSO or refluxing in methanol can promote cyclization.[3][4]

    • Solvent: The choice of solvent is critical. Polar aprotic solvents (DMF, DMSO) are often effective. However, greener and highly efficient methods using microwave-assisted heating in water have been developed, which can dramatically shorten reaction times and improve yields, especially for hydrophobic products that precipitate out of solution.[3][5]

  • Cause 3: Protecting Group Issues: If your N-terminus is protected (e.g., with Boc or Fmoc), it must be removed before cyclization can occur. Performing the deprotection and cyclization in a one-pot sequence can be efficient but requires careful optimization to ensure the deprotection completes before attempting cyclization.[6] Failure to fully deprotect the amine will result in no reaction.

Q2: My mass spectrometry and NMR analyses show a complex mixture of products instead of my target molecule. How can I identify and prevent these side products?

A2: A complex product mixture is usually the result of competing side reactions. The most common culprits are intermolecular polymerization and the formation of undesired cyclic structures.

  • Side Reaction 1: Intermolecular Polymerization: This occurs when the N-terminus of one dipeptide molecule attacks the activated C-terminus of another, leading to long-chain polyamides instead of the desired six-membered ring.

    • Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of intermolecular collisions, thereby favoring the intramolecular cyclization pathway. The slow addition of the linear precursor to a heated solvent is a classic technique to maintain low concentrations.

  • Side Reaction 2: Aspartimide Formation: When Aspartic acid is part of the precursor, its side-chain carboxylic acid can be activated and react with the peptide backbone amide nitrogen, especially under basic conditions, forming a stable five-membered ring (aspartimide). This is a well-known side reaction in peptide chemistry.[7]

    • Solution: Protect the side-chain carboxylic acid of the aspartic acid residue (e.g., as a t-butyl ester) until after the main cyclization is complete. Alternatively, carefully control the pH of the reaction, avoiding strongly basic conditions if possible.

  • Side Reaction 3: Racemization: The chiral center at the alpha-carbon can be susceptible to epimerization under harsh basic or acidic conditions, leading to diastereomeric mixtures that are difficult to separate.

    • Solution: Use milder reaction conditions where possible. Employing modern catalytic methods or microwave-assisted synthesis can often reduce the required temperature and reaction time, thus minimizing the risk of racemization.[5][6]

G Start Complex Product Mixture Observed in Analysis Check_MW Check Mass Spec: Are there masses >> than target MW? Start->Check_MW Check_Isomers Check NMR/Chiral HPLC: Are diastereomers present? Check_MW->Check_Isomers No Polymerization Likely Cause: Intermolecular Polymerization Check_MW->Polymerization Yes Check_Asp Is Aspartic Acid part of the precursor? Check_Isomers->Check_Asp No Racemization Likely Cause: Racemization Check_Isomers->Racemization Yes Aspartimide Possible Cause: Aspartimide Formation Check_Asp->Aspartimide Yes Sol_Poly Solution: - Use high-dilution conditions - Slow precursor addition Polymerization->Sol_Poly Sol_Racemize Solution: - Use milder bases/acids - Reduce reaction time/temp Racemization->Sol_Racemize Sol_Asp Solution: - Protect Asp side chain - Avoid strong bases Aspartimide->Sol_Asp

Caption: Troubleshooting decision tree for side product analysis.

Frequently Asked Questions (FAQs)

Q3: What is the most reliable method for achieving high yields in this cyclization?

A3: While traditional heating in solvents like THF with a strong base like NaH can be effective for certain substrates via a Dieckmann-type cyclization[8], one of the most robust and greenest modern methods is microwave-assisted cyclization in water .[3][5] This technique has been shown to produce high yields of diketopiperazines (a related structure) from unprotected dipeptides.[5] The high temperature achieved rapidly under microwave irradiation accelerates the reaction, often leading to the product precipitating from the aqueous solution, which simplifies purification immensely.[3]

Q4: Is it better to start from an unprotected dipeptide or a C-terminal ester?

A4: The traditional approach often involves using a C-terminal methyl ester to activate the carboxyl group for nucleophilic attack by the free N-terminal amine.[3] This is a very reliable method. However, recent studies have demonstrated that direct cyclization of unprotected dipeptides in water under microwave irradiation can also give high yields, circumventing the need for an esterification step.[5] The choice may depend on the specific properties of your precursor and available equipment. If your precursor is highly soluble in water and you have access to a microwave reactor, the unprotected route is more atom-economical. If you are using conventional heating, the C-terminal ester route is generally more established.

Q5: How do I purify the final product effectively without significant loss?

A5: Purification strategy depends on the properties of your product and the impurities present.

  • Crystallization: If the product is a solid and precipitates from the reaction mixture (as is common in microwave-in-water methods), simple filtration followed by washing with cold solvent can yield a very pure product.[3][4] Recrystallization from a suitable solvent system (e.g., ethanol/water) is an excellent second step.

  • Column Chromatography: If the product is soluble or contaminated with closely related impurities, column chromatography is necessary.[4] A silica gel column with a gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like dichloromethane or hexanes) is a standard approach.

  • Extractive Workup: For products with differing acid/base properties from the impurities, a liquid-liquid extraction can be very effective. For example, you can dissolve the crude mixture in an organic solvent, wash with a mild acid to remove any basic impurities, then wash with a mild base to remove acidic impurities, leaving your neutral cyclized product in the organic layer.

Recommended Experimental Protocol

This protocol outlines a general procedure for the microwave-assisted cyclization of a dipeptide methyl ester precursor.

G Start Start: Dipeptide Methyl Ester Precursor Step1 1. Dissolve precursor in deionized water in a microwave vial. Start->Step1 Step2 2. Seal the vial and place in microwave reactor. Step1->Step2 Step3 3. Heat to 150-200 °C for 10-30 minutes. (Monitor pressure) Step2->Step3 Step4 4. Cool vial to room temperature. Step3->Step4 Step5 5. Check for Precipitate Step4->Step5 Step6 6a. Filter the solid product. Wash with cold water & dry. Step5->Step6 Yes Step7 6b. Extract with organic solvent (e.g., EtOAc). Purify via chromatography. Step5->Step7 No End End: Purified Product Step6->End Step7->End

Caption: Workflow for microwave-assisted cyclization.

Protocol: Microwave-Assisted Synthesis

  • Preparation: In a 10 mL microwave reactor vial, dissolve the linear dipeptide methyl ester precursor (e.g., H-Asp(OtBu)-Ala-OMe, 100 mg) in 5 mL of deionized water. Note: If solubility is low, a co-solvent like ethanol may be used, but pure water is often preferred.

  • Reaction: Securely cap the vial. Place it in the cavity of a scientific microwave reactor. Set the reaction parameters to heat to 180°C and hold for 20 minutes. Monitor the vessel pressure to ensure it remains within safe operational limits.

  • Workup (Precipitate Formation): After the reaction, allow the vial to cool to room temperature. If a precipitate has formed (common for hydrophobic products), collect the solid by vacuum filtration. Wash the solid with a small amount of cold deionized water, followed by a small amount of cold ethanol. Dry the solid under vacuum to yield the product.[3]

  • Workup (No Precipitate): If no solid forms, the product may be water-soluble. Cool the reaction mixture in an ice bath and extract with an organic solvent such as ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel or by recrystallization as needed to achieve the desired purity.

  • Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Summary of Troubleshooting Strategies

Issue Observed Potential Cause(s) Recommended Solution(s)
Low or No ProductIncomplete C-terminus activation; Low temperature; N-terminus still protected.Use a methyl ester precursor; Increase reaction temperature or use microwave heating; Ensure complete deprotection before cyclization.
Polymer ByproductsReaction concentration is too high, favoring intermolecular reaction.Employ high-dilution conditions; Add the precursor slowly to the heated solvent.
Diastereomeric MixtureRacemization at an alpha-carbon due to harsh conditions.Use milder reaction conditions (pH, temperature); Reduce overall reaction time.
Aspartimide FormationUnprotected Aspartic acid side chain cyclizing with the backbone.Protect the Asp side-chain carboxyl group (e.g., as a t-butyl ester).
Difficult PurificationComplex mixture of byproducts with similar polarity to the product.Optimize reaction to minimize side products; Use high-resolution chromatography or recrystallization.

References

  • Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. Available at: [Link]

  • Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131. Available at: [Link]

  • Scarel, M., & Marchesan, S. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Gels, 7(2), 73. Available at: [Link]

  • MDPI. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Available at: [Link]

  • Singh, R., et al. (2013). Synthesis of some Amide derivatives and their Biological activity. International Journal of Drug Development and Research, 5(2), 299-304. Available at: [Link]

  • Piras, M., et al. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 26(11), 3373. Available at: [Link]

  • MDPI. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Available at: [Link]

  • Gourvest, J. F., et al. (2004). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of Peptide Research, 63(3), 274-284. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Van de Noot, M. R., et al. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Molecules, 28(8), 3334. Available at: [Link]

  • Beilstein-Institut. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 774–791. Available at: [Link]

  • Google Patents. (1990). US4980471A - Preparation of piperazinones for use as sulfur dioxide absorbents.
  • Wang, Z., et al. (2023). Direct Synthesis of α‐Amino Acid Derivatives by Hydrative Amination of Alkynes. Angewandte Chemie International Edition, 62(15), e202218442. Available at: [Link]

  • Kurfiřt, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2182. Available at: [Link]

  • Google Patents. (2016). CN106117153A - The preparation method of 2 piperazinones.
  • Medvedeva, S. M., et al. (2014). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Journal of Chemistry and Chemical Engineering, 8, 866-869. Available at: [Link]

  • Limbach, M., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338–3342. Available at: [Link]

  • Demkowicz, S., et al. (2016). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Molecules, 21(1), 10. Available at: [Link]

  • Chem Help ASAP. (2019, November 15). synthesis of amines from acid derivatives [Video]. YouTube. Available at: [Link]

  • Piras, M., et al. (2008). Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Organic Letters, 10(21), 5031–5034. Available at: [Link]

  • Kumar, A., et al. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 44(3), 1223-1229. Available at: [Link]

  • Corver, M. A., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(6), 1731–1740. Available at: [Link]

  • ResearchGate. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Available at: [Link]

  • ACS Publications. (2023). Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study”. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Kumar, S., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(18), 4287. Available at: [Link]

  • Der Pharma Chemica. (n.d.). A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. Available at: [Link]

Sources

Optimization

Minimizing formation of (5-Methyl-3-oxopiperazin-2-yl)acetic acid during peptide storage

The following technical guide addresses the formation of (5-Methyl-3-oxopiperazin-2-yl)acetic acid , structurally identified as the Diketopiperazine (DKP) derivative of the dipeptide sequence Aspartyl-Alanine (Asp-Ala) o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the formation of (5-Methyl-3-oxopiperazin-2-yl)acetic acid , structurally identified as the Diketopiperazine (DKP) derivative of the dipeptide sequence Aspartyl-Alanine (Asp-Ala) or Alanyl-Aspartic acid (Ala-Asp) .

While the IUPAC name provided specifies "3-oxo" (monoketo), in the context of peptide storage degradation, this almost invariably refers to the 2,5-diketopiperazine (3,6-dioxo) derivative, a cyclic impurity formed by the nucleophilic attack of the N-terminal amine on the peptide backbone. This guide addresses this specific degradation pathway.

Case ID: DKP-AspAla-001 Impurity Target: (5-Methyl-3,6-dioxopiperazin-2-yl)acetic acid (Cyclo[Asp-Ala]) Context: Peptide Stability & Storage

Diagnostic Center: Is This Your Impurity?

Before implementing mitigation strategies, confirm the identity of the impurity using this diagnostic checklist. This molecule is a "ghost" impurity—often co-eluting or appearing as a split peak.

Symptom Checker
Diagnostic ParameterObservationRoot Cause Indicator
Sequence Context Peptide contains N-terminal Asp-Ala or Ala-Asp .High Probability. These sequences are kinetically favored for cyclization.
Mass Spectrometry Observed mass is [M - 18 Da] relative to the N-terminal dipeptide fragment.Loss of H₂O during cyclization (dehydration).
Chromatography New peak appears before the main peak (usually more hydrophobic due to loss of charged termini).Formation of the cyclic DKP structure masks the N-terminal amine and internal amide.
pH Sensitivity Degradation rate increases exponentially at pH > 5.0 .Base-catalyzed nucleophilic attack of the N-terminal amine.
Physical State Appearance in lyophilized powder after moisture uptake.Solid-state cyclization driven by residual moisture and amorphous collapse.

Mechanism of Action: The "Back-Biting" Pathway

Understanding the mechanism is critical for prevention. This is an intramolecular aminolysis reaction where the N-terminal amine "bites" the carbonyl carbon of the second amino acid, cleaving the peptide bond and releasing the cyclic DKP.

The Pathway (Graphviz Visualization)

DKP_Formation cluster_conditions Catalytic Factors Linear Linear Peptide (H2N-Asp-Ala-Peptide...) Transition Transition State (Tetrahedral Intermediate) Linear->Transition Nucleophilic Attack (N-term Amine -> Ala Carbonyl) pH > 5 promotes deprotonation Cleavage Peptide Bond Cleavage Transition->Cleavage Ring Closure DKP Impurity: Cyclo(Asp-Ala) (5-Methyl-3,6-dioxopiperazin-2-yl)acetic acid Cleavage->DKP Release of Cyclic Impurity Truncated Truncated Peptide (H2N-Peptide...) Cleavage->Truncated Release of C-term Fragment Basic pH Basic pH Basic pH->Linear Phosphate Buffer Phosphate Buffer Phosphate Buffer->Transition General Base Catalysis Temperature Temperature

Caption: Figure 1. The "Back-Biting" mechanism. The N-terminal amine (Asp) attacks the amide carbonyl of the second residue (Ala), ejecting the rest of the peptide chain and forming the stable six-membered DKP ring.

Prevention Protocols: The "3-Lock" System

To minimize formation, you must lock the reaction at three levels: Formulation , Process , and Storage .

Protocol A: Formulation Locks (Buffer & pH)

The reaction is pH-dependent.[1] The N-terminal amine must be deprotonated (neutral) to act as a nucleophile.

  • Target pH: Maintain pH < 5.0 during processing and storage. At pH 4.0, the N-terminal amine is protonated (

    
    ), rendering it non-nucleophilic.
    
  • Buffer Selection: Avoid Phosphate and Carbonate buffers if possible. These species act as general base catalysts, accelerating DKP formation even at lower pH.

    • Recommended: Acetate, Citrate, or Histidine (if pH allows).

  • Excipients: Use bulky excipients (e.g., Cyclodextrins) if the peptide is in solution. They can sterically hinder the "curling" required for ring closure.

Protocol B: Lyophilization (The Moisture Lock)

DKP formation can occur in the solid state if the cake collapses or retains moisture.

  • Residual Moisture: Target < 1.0% water content. Water acts as a plasticizer, increasing molecular mobility and allowing the N-terminus to find the carbonyl.

  • Tg (Glass Transition): Store the product at least 20°C below its Tg . If the cake is amorphous and stored above Tg, the peptide chains become mobile, facilitating cyclization.

    • Action: Add a bulking agent (Mannitol or Trehalose) to raise the Tg of the formulation.

Protocol C: Synthetic Design (The Steric Lock)

If you are in the drug design phase, consider these structural modifications:

  • N-Methylation: Methylating the amide nitrogen of the second residue prevents the formation of the hydrogen bond required for the transition state.

  • Beta-Amino Acids: Substituting Asp with

    
    -Asp extends the backbone, making the 6-membered ring formation geometrically impossible (would require a 7-membered ring, which is much slower).
    

Troubleshooting & FAQs

Q1: I see the impurity increasing during stability testing at -20°C. Why?

A: This indicates "Amorphous Phase Separation" or "Cryoconcentration" .

  • Mechanism: As water freezes, the peptide and buffer salts concentrate in the non-frozen liquid pockets (cryoconcentration). The local pH in these pockets can shift drastically (e.g., Phosphate buffer pH can shift ~3 units upon freezing), and the high effective concentration accelerates the reaction.

  • Fix: Flash freeze your samples using liquid nitrogen to prevent phase separation, or change the buffer system to one with minimal pH shift upon freezing (e.g., Citrate).

Q2: Can I remove the DKP impurity using Preparative HPLC?

A: Yes, but it is risky.

  • Challenge: DKP formation is an equilibrium reaction (though strongly favored towards DKP). If you purify the linear peptide and then store it in solution, the DKP will re-form until equilibrium is reached.

  • Strategy: You must purify at acidic pH (TFA) and immediately lyophilize. Do not hold the fraction in the liquid state for extended periods.

Q3: Why is Asp-Ala worse than other sequences?

A: It is a "Perfect Storm" of sterics and electronics.

  • Asp (Position 1): The side chain carboxylic acid can act as an intramolecular proton shuttle, catalyzing the attack of its own amine.

  • Ala (Position 2): The small methyl side chain offers very little steric hindrance, allowing the backbone to easily adopt the cis conformation required for ring closure. (Compare to Asp-Val or Asp-Ile, which form DKPs much slower).

Q4: Is (5-Methyl-3-oxopiperazin-2-yl)acetic acid toxic?

A: Generally, DKPs are considered low-toxicity impurities, and many are naturally occurring. However, as a drug impurity, it must be controlled.

  • Regulatory Limit: Follow ICH Q3B(R2). If the peptide is a new drug product, the reporting threshold is typically 0.1% , and the identification threshold is 0.2% (depending on daily dose).

Summary of Stability Data

ConditionRate of Formation (Asp-Ala)Recommendation
pH 2.0 - 4.0 NegligibleIdeal Storage Range
pH 5.0 - 6.0 SlowMonitor closely; keep cold
pH 7.0+ RapidAvoid for long-term storage
Lyophilized (Dry) Very SlowPreferred format
Lyophilized (Moist) ModerateEnsure tight seal; use desiccants

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences.

    • Source:

  • Steinberg, M., et al. (2001). A new approach to the synthesis of diketopiperazines. Journal of Organic Chemistry.

    • Source:

  • Cleland, J. L., et al. (1993). The development of stable protein formulations: a close look at protein aggregation, deamidation, and oxidation. Critical Reviews in Therapeutic Drug Carrier Systems.

    • Source:

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Products Q3B(R2).

    • Source:

Sources

Troubleshooting

Troubleshooting peak tailing of (5-Methyl-3-oxopiperazin-2-yl)acetic acid in reverse-phase chromatography

Topic: Troubleshooting Peak Tailing of (5-Methyl-3-oxopiperazin-2-yl)acetic acid in Reverse-Phase Chromatography Welcome to the technical support center. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing of (5-Methyl-3-oxopiperazin-2-yl)acetic acid in Reverse-Phase Chromatography

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues with (5-Methyl-3-oxopiperazin-2-yl)acetic acid and structurally similar compounds in reverse-phase HPLC/UHPLC. As a zwitterionic, polar molecule, this analyte presents unique challenges that can lead to significant peak tailing, compromising resolution and quantification. This document provides a structured, in-depth approach to diagnosing and resolving these issues, moving from foundational checks to advanced method development strategies.

Part 1: Foundational Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a framework for distinguishing between system-level problems and analyte-specific chemical issues.

Q1: My peak for (5-Methyl-3-oxopiperazin-2-yl)acetic acid is tailing. What is the very first thing I should check?

A1: The first step is to determine if the problem is specific to your analyte or if it's a general system issue. This can be efficiently diagnosed by injecting a neutral, well-behaved compound (a "neutral marker") like uracil or toluene.

  • If the neutral marker's peak is also tailing: The problem is likely mechanical or physical.[1] Check for:

    • Extra-Column Volume: Improperly connected fittings (especially between the column and detector), or using tubing with an unnecessarily large internal diameter can cause peak distortion.[2][3][4]

    • Column Failure: A partially blocked inlet frit or a void/channel in the column bed can distort the flow path.[5][6] If you suspect a blocked frit, you may try back-flushing the column (disconnect it from the detector first and check manufacturer guidelines).[5][6]

  • If the neutral marker's peak is sharp and symmetrical, but your analyte peak tails: The issue is chemical and relates to specific interactions between your analyte and the stationary phase.[1] This is the most common scenario for this type of molecule, and the rest of this guide will focus on resolving these chemical interactions.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is arguably the most critical parameter for achieving good peak shape with (5-Methyl-3-oxopiperazin-2-yl)acetic acid. The molecule is zwitterionic , meaning it contains both a basic functional group (the secondary amine in the piperazine ring) and an acidic functional group (the carboxylic acid).

The ionization state of these groups is governed by the mobile phase pH. If the pH is too close to the pKa of either the acid or the amine, a mixture of ionized and non-ionized forms will exist, leading to severe peak broadening or splitting.[7][8] For optimal chromatography, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa values to ensure it exists as a single, stable ionic species.[7][9]

  • At Low pH (e.g., pH < 3): The carboxylic acid will be neutral (protonated), and the secondary amine will be positively charged (protonated). The analyte will carry a net positive charge.

  • At High pH (e.g., pH > 8): The carboxylic acid will be negatively charged (deprotonated), and the secondary amine will be neutral (deprotonated). The analyte will carry a net negative charge.

Operating at a low pH is generally the preferred starting point in reversed-phase chromatography for basic compounds to improve peak shape.[10]

Q3: What are silanol interactions, and why are they a likely cause of tailing for my analyte?

A3: Silanol interactions are a primary cause of peak tailing for basic compounds on silica-based reversed-phase columns.[3][5][11] The silica surface of the stationary phase contains residual silanol groups (Si-OH). At mobile phase pH values above approximately 3, these silanol groups can become deprotonated (Si-O⁻), creating negatively charged sites.[2][5]

Your analyte, when analyzed at a low to mid-range pH, will have a protonated (positively charged) secondary amine. This positive charge on the analyte is strongly attracted to the negatively charged silanol groups via a secondary ion-exchange mechanism.[11] This interaction is stronger than the desired hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak.[12][13]

cluster_Analyte Analyte at Low/Mid pH cluster_StationaryPhase C18 Stationary Phase (pH > 3) Analyte (5-Methyl-3-oxopiperazin-2-yl)acetic acid (Net Positive Charge) C18 Hydrophobic C18 Chains Analyte->C18 Primary Retention (Desired Hydrophobic Interaction) Silanol Ionized Silanol Site (Si-O⁻) (Negative Charge) Analyte->Silanol Secondary Retention (Undesired Ionic Interaction)

Caption: Mechanism of silanol-induced peak tailing for a basic analyte.

Part 2: Advanced Chromatographic Solutions

If foundational checks confirm a chemical interaction is the root cause, the following strategies can be employed to systematically improve peak shape.

Q4: How can I suppress silanol interactions to improve my peak shape?

A4: There are three primary strategies to mitigate unwanted silanol interactions:

  • Mobile Phase pH Control: The most effective method is to lower the mobile phase pH to a range of 2.5-3.0.[5] At this low pH, the residual silanol groups are fully protonated (Si-OH), neutralizing their negative charge and preventing the secondary ion-exchange interaction that causes tailing.[5][10] Use a buffer or acid modifier like formic acid or phosphoric acid to maintain a stable pH.

  • Modern Column Selection: Not all C18 columns are the same.

    • High-Purity, End-Capped Columns: Modern columns are typically made from high-purity "Type B" silica, which has fewer metal impurities and more accessible silanols.[12] These silanols are then "end-capped" by reacting them with a small silylating agent (like trimethylchlorosilane) to block them from interacting with analytes.[5] Using a column specifically designated as "end-capped" or "base-deactivated" is highly recommended.[1][5]

    • Hybrid or Polar-Embedded Phases: Consider columns with hybrid silica-organic particles or those with polar-embedded groups. These stationary phases are designed to be more resistant to silanol activity and can provide excellent peak shape for basic compounds.[3]

  • Mobile Phase Additives (Use with Caution): In older methods, small amounts of a basic amine like triethylamine (TEA) were added to the mobile phase.[12] TEA acts as a competitive base, binding to the active silanol sites and shielding the analyte from them. However, this approach is less common today due to the superior performance of modern columns. TEA is also a strong ion-suppressing agent and is generally incompatible with mass spectrometry (MS) detection.

Q5: Could metal chelation be the problem, and how do I diagnose and solve it?

A5: Yes, metal chelation is a strong possibility. The structure of (5-Methyl-3-oxopiperazin-2-yl)acetic acid, with its strategically placed nitrogen and oxygen atoms, can act as a chelating agent. It can bind to trace metal ions (e.g., iron, aluminum) present in the silica matrix of the column or on the surface of stainless-steel components like frits and tubing.[13][14][15] This interaction acts as another powerful secondary retention mechanism, contributing to peak tailing.[14]

Diagnosis and Solution: A simple way to test for metal chelation is to add a strong, competitive chelating agent to your mobile phase.

  • Add EDTA: Prepare your mobile phase with a low concentration of ethylenediaminetetraacetic acid (EDTA), typically 0.1-0.5 mM. If peak shape dramatically improves upon injection, metal chelation is a significant contributor to the tailing.[16]

  • Use Inert Hardware: For long-term, robust solutions, consider using HPLC/UHPLC systems and columns specifically designed to be "bio-inert" or "metal-free."[17] These systems replace stainless steel components in the flow path with materials like PEEK or specially treated metals to eliminate problematic surface interactions.[17][18]

Q6: What is the best strategy for selecting a mobile phase buffer or additive?

A6: The choice of buffer or additive is critical for controlling pH, ensuring reproducibility, and maintaining compatibility with your detector (e.g., UV or MS).[16][19]

Additive/BufferTypical Conc.Effective pH RangeMS CompatibilityComments
Formic Acid 0.1%~2.7Excellent The most common choice for low-pH, MS-compatible methods. Provides good protonation of silanols and the analyte's amine group.[20]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%~2.0Poor Provides excellent peak shape due to its ion-pairing effects and low pH.[21] However, it is a strong ion suppressor and should be avoided with MS detection.[20]
Ammonium Formate / Acetate 10-20 mM3.8 - 5.8Excellent Volatile buffers ideal for MS when a pH between 3 and 6 is required.[19] Buffering capacity is strongest near the pKa (3.8 for formate, 4.8 for acetate).
Phosphate Buffer 10-50 mM2.1 - 4.1 (pKa1)No A non-volatile salt buffer that provides excellent pH control for UV-only methods.[19] It will contaminate and damage an MS source.

Recommendation: Start with 0.1% Formic Acid in water/acetonitrile. This provides the necessary low pH to suppress silanol interactions while being fully compatible with MS detection.

Part 3: Systematic Troubleshooting Protocol

Follow this workflow to systematically diagnose and resolve peak tailing for (5-Methyl-3-oxopiperazin-2-yl)acetic acid.

Caption: Troubleshooting workflow for peak tailing of polar, basic compounds.

Part 4: Key Experimental Protocols

Protocol 1: Preparation of Mobile Phase with EDTA (Diagnostic Test)

This protocol is for preparing a 1 L batch of mobile phase containing a low concentration of EDTA to diagnose metal chelation.

Objective: To determine if metal chelation contributes to peak tailing.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., Acetonitrile)

  • EDTA (Disodium salt, analytical grade)

  • Formic Acid (LC-MS grade)

  • 0.2 µm membrane filter

Procedure:

  • Prepare Aqueous Stock (A):

    • Weigh out the appropriate amount of EDTA disodium salt for a 0.5 mM final concentration in the aqueous portion. For 1 L of aqueous mobile phase, this is approximately 186 mg (FW ~372.2 g/mol ).

    • Add the EDTA to ~950 mL of HPLC-grade water in a clean glass bottle and stir until fully dissolved.

    • Add 1.0 mL of formic acid (for 0.1% v/v).

    • Add HPLC-grade water to reach a final volume of 1 L.

    • Filter the aqueous mobile phase through a 0.2 µm filter.

  • Prepare Final Mobile Phase:

    • Mix the EDTA-containing aqueous phase (A) with your organic solvent (B) at the desired ratio for your isocratic or gradient method. For example, for a 95:5 A:B starting condition, mix 950 mL of solution A with 50 mL of acetonitrile.

    • Degas the final mobile phase before use.

  • Analysis:

    • Equilibrate your column with the EDTA-containing mobile phase for at least 20-30 column volumes.

    • Inject your sample and compare the peak shape to the one obtained without EDTA. A significant improvement in symmetry indicates chelation was an issue.

Protocol 2: Column Passivation (Metal Deactivation)

If you suspect metal contamination on your column or in your system, this wash can help deactivate the metal surfaces.

Objective: To wash the column and system with a chelating agent to remove accessible metal ions that may cause peak tailing.

Materials:

  • Mobile phase prepared as in Protocol 1 (with EDTA).

  • A union to replace the column for system passivation.

Procedure:

  • System Passivation (Optional but Recommended):

    • Remove the column from the flow path and replace it with a low-volume union.

    • Flush the entire HPLC system (from the pump to the detector) with the EDTA-containing mobile phase at a low flow rate (e.g., 0.2 mL/min) for 30-60 minutes.

  • Column Passivation:

    • Re-install the column.

    • Wash the column with the EDTA-containing mobile phase at a low flow rate (e.g., 0.2-0.5 mL/min) for at least 50-100 column volumes.

    • After the passivation wash, re-equilibrate the column with your standard analytical mobile phase (without EDTA) and inject the sample to see if the peak shape has improved. This improvement may be temporary as metal ions can re-accumulate.

References

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. LCGC North America. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • News-Medical.Net. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Hichrom Limited. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Separation Science. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Schubert, K., et al. (n.d.). Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation. Chromatography Research International. Retrieved from [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation. Retrieved from [Link]

  • ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)? Retrieved from [Link]

  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Springer. (n.d.). Accurate quantification of modified cyclic peptides without the need for authentic standards. Retrieved from [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

Sources

Optimization

Optimizing pH conditions to prevent hydrolysis of (5-Methyl-3-oxopiperazin-2-yl)acetic acid

Technical Support Center: Stability & Handling of (5-Methyl-3-oxopiperazin-2-yl)acetic Acid The Stability Landscape: Understanding the Molecule (5-Methyl-3-oxopiperazin-2-yl)acetic acid is a functionalized piperazin-2-on...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of (5-Methyl-3-oxopiperazin-2-yl)acetic Acid

The Stability Landscape: Understanding the Molecule

(5-Methyl-3-oxopiperazin-2-yl)acetic acid is a functionalized piperazin-2-one (also known as a 3-oxopiperazine).[1] Structurally, it represents a cyclic lactam embedded with a secondary amine and a carboxylic acid side chain.

The Core Problem: The primary degradation pathway is hydrolysis of the lactam (cyclic amide) bond . Unlike linear amides, this ring system possesses inherent ring strain (though less than


-lactams) and is susceptible to nucleophilic attack.[1]

The "Trojan Horse" Mechanism (Neighboring Group Participation): The critical instability factor here is the acetic acid side chain at position C2.

  • Intramolecular Catalysis: The carboxyl group (-COOH) is spatially proximate to the lactam carbonyl (C3=O).[1]

  • The Danger Zone: At pH values where the side chain is deprotonated (forming a carboxylate, -COO⁻) but the solution is not yet fully basic, the carboxylate can act as an intramolecular nucleophile, attacking the lactam carbonyl and accelerating ring opening. This phenomenon, known as anchimeric assistance , can increase hydrolysis rates by orders of magnitude compared to simple intermolecular hydrolysis.

Troubleshooting Guide & FAQs

This section addresses specific observations reported by users during LC-MS, NMR, and formulation workflows.

Q1: "I see a new, more polar peak eluting early in my LC-MS chromatogram. Is this the hydrolysis product?"

A: Yes, this is the classic signature of ring opening.

  • Diagnosis: The hydrolysis product is a linear diamine-dicarboxylic acid derivative (breaking the N4-C3 bond).[1] This linear species exposes a free primary/secondary amine and a new carboxylic acid group, significantly increasing polarity and reducing retention time on Reverse Phase (C18) columns.[1]

  • Immediate Fix: Check your mobile phase pH. If you are using 0.1% Formic Acid (pH ~2.7), you might be triggering acid-catalyzed hydrolysis.[1] If you are using Ammonium Bicarbonate (pH ~8), you risk base-catalyzed hydrolysis.[1]

  • Recommendation: Switch to a buffered mobile phase at pH 6.0 (Ammonium Acetate) for analysis to minimize on-column degradation.

Q2: "My compound degrades rapidly in phosphate buffer but is stable in water. Why?"

A: You are observing General Base Catalysis .

  • The Science: Phosphate ions (

    
    ) can act as a general base, abstracting a proton from the water molecule attacking the carbonyl carbon.[1] This is distinct from specific base catalysis (driven by 
    
    
    
    ).[1]
  • Solution: Avoid phosphate or carbonate buffers if possible.[1] Use "non-nucleophilic" buffers like MES (2-(N-morpholino)ethanesulfonic acid) or HEPES , which have lower catalytic constants for amide hydrolysis.[1]

Q3: "What is the optimal pH for long-term storage in solution?"

A: While compound-specific confirmation is required (see Protocol A), the theoretical stability maximum for this class of piperazinones is typically in the pH 4.5 – 5.5 range.

  • Reasoning:

    • pH < 3: Specific acid catalysis (protonation of the carbonyl oxygen) dominates.

    • pH > 7: Specific base catalysis (

      
       attack) dominates.[1]
      
    • pH 4-5: This is the "valley" of the pH-rate profile.[1] It minimizes external attack. Note: You must verify that the side-chain carboxylate (pKa ~4.[1]2) does not trigger intramolecular hydrolysis here.[1] If it does, you may need to go slightly more acidic (pH 3.[1]5) to keep the side chain protonated.

Experimental Protocols

Protocol A: Determination of the pH-Rate Profile ( )

Do not guess the stability. Map it.

Objective: Construct a log(


) vs. pH plot to identify the exact point of maximum stability (

).

Materials:

  • Buffer systems (100 mM): Citrate (pH 2-4), Acetate (pH 4-6), Phosphate (pH 6-8), Borate (pH 8-10).[1] Note: Keep ionic strength constant (I = 0.5 M) using NaCl.[1]

  • HPLC-UV or LC-MS system.[1]

Workflow:

  • Preparation: Prepare a 1 mM stock solution of the analyte in Acetonitrile.

  • Initiation: Spike the stock into pre-thermostated (25°C) buffer aliquots at pH 2.0, 4.0, 6.0, 8.0, and 10.0.

  • Sampling: Inject samples immediately (t=0) and at regular intervals (e.g., every 30 mins for 12 hours).

  • Quantification: Measure the Area Under Curve (AUC) of the parent peak.

  • Calculation:

    • Plot

      
       vs. time.[1]
      
    • The slope of the line is

      
       (pseudo-first-order rate constant).[1]
      
  • Analysis: Plot

    
     vs. pH. The minimum point on this V-shaped curve is your optimal pH.
    

Data Interpretation Table:

Observed TrendMechanistic ImplicationActionable Adjustment
Linear decrease in

as pH rises (Slope -1)
Specific Acid Catalysis (

driven).[1]
Move to higher pH.
Linear increase in

as pH rises (Slope +1)
Specific Base Catalysis (

driven).[1]
Move to lower pH.
Plateau or Bell-shape near pH 4-5 Intramolecular Catalysis (Side chain effect).[1]Shift pH below the side chain pKa (~4.0).

Visualization of Pathways & Logic

Figure 1: Hydrolysis Mechanism & Neighboring Group Participation

This diagram illustrates the competing pathways for ring opening.

HydrolysisPathways Lactam (5-Methyl-3-oxopiperazin-2-yl)acetic acid (Intact Ring) AcidPath Acid Catalysis (pH < 3) Protonation of O Lactam->AcidPath + H+ BasePath Base Catalysis (pH > 8) OH- Attack Lactam->BasePath + OH- NeighborPath Intramolecular Catalysis (pH ~4-6) Side-chain COO- Attack Lactam->NeighborPath Deprotonation of Side Chain Intermed Tetrahedral Intermediate AcidPath->Intermed BasePath->Intermed NeighborPath->Intermed Fast Path Product Linear Hydrolysis Product (Ring Open) Intermed->Product C-N Bond Cleavage

Caption: Figure 1. Decomposition pathways. Note the "Neighboring Group" pathway (yellow) which can bypass standard stability predictions at intermediate pH.[1]

Figure 2: Stability Optimization Decision Tree

Follow this logic flow to stabilize your formulation.

DecisionTree Start Start: Degradation Observed? CheckBuffer Check Buffer Composition (Is it Phosphate/Carbonate?) Start->CheckBuffer ChangeBuffer Switch to MES or Acetate (Non-nucleophilic) CheckBuffer->ChangeBuffer Yes CheckPH Check pH relative to pKa (~4.2) CheckBuffer->CheckPH No HighPH pH > 7.0 CheckPH->HighPH LowPH pH < 3.0 CheckPH->LowPH MidPH pH 4.0 - 6.0 CheckPH->MidPH ActionHigh Reduce pH. Risk: Base Hydrolysis HighPH->ActionHigh ActionLow Increase pH. Risk: Acid Hydrolysis LowPH->ActionLow ActionMid Test Stability at pH 3.5 vs 5.5 (Screen Intramolecular Effect) MidPH->ActionMid

Caption: Figure 2. Logical workflow for diagnosing and correcting instability issues.

References

  • Neighboring Group Participation in Amide Hydrolysis: Thanassi, J. W., & Bruice, T. C. (1966).[1] Neighboring Carboxyl Group Participation in the Hydrolysis of Monoesters of Phthalic Acid.[2] Journal of the American Chemical Society. (Note: Provides the foundational mechanism for carboxyl-assisted hydrolysis relevant to the C2-acetic acid side chain).[1]

  • Piperazine Derivative Stability & pH: Advanced Delivery Systems Group. (2016).[1] The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.[3] Molecular Pharmaceutics. (Note: Validates the critical role of pH control in maintaining the integrity and function of piperazine derivatives).[1]

  • General Mechanism of Lactam Hydrolysis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Chapter 11: Nucleophilic Substitution at the Carbonyl Group. (Standard authoritative text on amide/lactam hydrolysis mechanisms).
  • Buffer Catalysis Effects: Gomez-Biagi, R. F., et al. (2015).[1] Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines.[1][4] New Journal of Chemistry. (Note: Highlights the reactivity of piperazine rings in buffered metal-ion environments, relevant for complex formulations).

Sources

Troubleshooting

Technical Support Center: Stereochemical Control in (5-Methyl-3-oxopiperazin-2-yl)acetic Acid Synthesis

Executive Summary The synthesis of (5-Methyl-3-oxopiperazin-2-yl)acetic acid presents a classic stereochemical challenge: controlling two chiral centers at the C2 and C5 positions. This results in two diastereomeric pair...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (5-Methyl-3-oxopiperazin-2-yl)acetic acid presents a classic stereochemical challenge: controlling two chiral centers at the C2 and C5 positions. This results in two diastereomeric pairs (cis and trans), each consisting of two enantiomers.[1]

In drug development, the trans-isomer (2S, 5S or 2R, 5R) is often thermodynamically favored due to the diequatorial conformation, while the cis-isomer (2S, 5R or 2R, 5S) is crucial for specific peptidomimetic turns.[1] This guide addresses the isolation of these isomers, troubleshooting epimerization at the C2-position, and optimizing chromatographic resolution.

Part 1: Critical Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing and separating stereoisomers, highlighting the divergence between kinetic and thermodynamic control.

G Start Start: Chiral Amino Acids (L-Ala + L-Asp derivative) Linear Linear Dipeptide Intermediate (Uncyclized) Start->Linear Coupling Cyclization Cyclization Step (Critical Control Point) Linear->Cyclization Kinetic Kinetic Conditions (Low Temp, Strong Base) Favors Cis (Initial) Cyclization->Kinetic Route A Thermo Thermodynamic Conditions (Reflux, Acid/Weak Base) Favors Trans (Equilibration) Cyclization->Thermo Route B Mix Crude Mixture (Diastereomers + Enantiomers) Kinetic->Mix Thermo->Mix Sep_Dia Separation 1: Diastereomers (Flash Chromatography/Crystallization) Mix->Sep_Dia Check_Purity QC: Check Diastereomeric Ratio (dr) Sep_Dia->Check_Purity Check_Purity->Thermo Fail (Recycle/Epimerize) Sep_Enant Separation 2: Enantiomers (Chiral HPLC / SFC) Check_Purity->Sep_Enant Pass Final Pure Stereoisomer (>98% de, >99% ee) Sep_Enant->Final

Caption: Workflow for the synthesis and purification of 5-methyl-3-oxopiperazin-2-yl acetic acid stereoisomers, distinguishing between kinetic and thermodynamic pathways.

Part 2: Troubleshooting & FAQs

Section 1: Diastereomer Separation (Cis vs. Trans)

Q1: I am observing a mixture of cis and trans isomers after cyclization. Which one is which, and how do I separate them?

A: In 2,5-disubstituted 3-oxopiperazines, the trans-isomer typically adopts a diequatorial conformation, making it thermodynamically more stable and often less polar than the cis-isomer (which has one axial substituent).[1]

  • Identification (NMR):

    • Cis-isomer: The coupling constant (

      
      ) between H2 and H3 (if applicable) or adjacent protons is typically smaller (
      
      
      
      Hz) due to the axial-equatorial relationship.
    • Trans-isomer: Displays a larger coupling constant (

      
       Hz) characteristic of diaxial protons in the chair conformation.
      
  • Separation Protocol:

    • Flash Chromatography: Use a silica gel column.[2] The trans-isomer usually elutes first (higher

      
      ) using a gradient of DCM/MeOH (98:2 to 90:10) or EtOAc/Hexanes (if the amine is protected).
      
    • Crystallization: If the diastereomeric ratio (dr) is > 80:20, the major isomer (often trans) can be crystallized from EtOAc/Heptane or iPrOH.[1]

Q2: My reaction yields the 'cis' isomer, but I need the 'trans'. Can I convert it?

A: Yes, this is a classic epimerization strategy.[1] The C2 position (alpha to the carbonyl and the amide nitrogen) is chemically labile.[1]

  • Protocol: Dissolve the cis-enriched material in methanol or ethanol. Add a catalytic amount of base (e.g., NaOMe or DBU) and reflux for 2-4 hours.[1]

  • Mechanism: The base deprotonates the C2 position, forming an enolate intermediate.[1] Reprotonation occurs from the less hindered face, driving the equilibrium toward the thermodynamically stable trans-isomer (diequatorial).[1]

  • Warning: Prolonged exposure to strong base can cause racemization at the C5 position (though less likely) or hydrolysis of the ester side chain.

Section 2: Enantiomeric Purity & Resolution

Q3: I used L-Alanine and L-Aspartic acid, but my final product has low enantiomeric excess (ee). Where did I lose chirality?

A: Racemization likely occurred during the cyclization step or activation of the aspartic acid side chain.[1]

  • Root Cause 1 (Oxazolone Formation): If you activated the carboxylic acid of the dipeptide using standard coupling agents (EDC/HATU) without sufficient suppression of oxazolone formation, the C-terminal amino acid (Asp) can racemize.

  • Root Cause 2 (Over-vigorous Cyclization): Heating the linear intermediate in strong acid/base for too long can epimerize the chiral centers.[1]

  • Solution: Use "soft" cyclization methods. For example, reductive amination routes or using N-hydroxysuccinimide (NHS) esters often preserve chirality better than direct thermal dehydration.[1]

Q4: How do I separate the enantiomers if synthesis fails to control them?

A: If you have a racemic mixture of a specific diastereomer (e.g., (


)-trans), Chiral HPLC is the gold standard.[1]

Recommended Chiral HPLC Conditions:

ParameterCondition A (Normal Phase)Condition B (Reverse Phase)
Column Chiralpak AD-H or IAChiralcel OD-RH
Mobile Phase Hexane : IPA (80:20) + 0.1% DEAWater : ACN (60:40) + 0.1% TFA
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV @ 210 nm (Amide bond)UV @ 210 nm
Application Best for N-protected estersBest for free acids/polar salts

Note: Diethylamine (DEA) is essential in normal phase to prevent peak tailing of the secondary amine.

Section 3: Solubility & Handling

Q5: The free acid form is extremely water-soluble and hard to extract. How do I isolate it?

A: (5-Methyl-3-oxopiperazin-2-yl)acetic acid is zwitterionic (secondary amine + carboxylic acid).

  • Issue: It partitions into the aqueous phase at neutral pH.[1]

  • Workup Strategy:

    • Ion Exchange: Use a cation exchange resin (e.g., Dowex 50W).[1] Load at pH 2, wash with water, and elute with 1M NH

      
      OH.[1] Lyophilize the eluate.
      
    • Derivatization: Isolate as the methyl or ethyl ester first (soluble in DCM/EtOAc), purify by chromatography, and then hydrolyze (LiOH/THF/H

      
      O) as the final step without extractive workup (just neutralize and lyophilize).[1]
      

Part 3: References

  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters. Journal of Organic Chemistry, 2018. Link

    • Key Insight: Detailed protocols for separating cis/trans diastereomers of 2,5-disubstituted piperazines using flash chromatography.

  • Asymmetric synthesis of cis and trans 3-alkyl-substituted piperazine-2-acetic acid esters. Organic & Biomolecular Chemistry, 2020. Link

    • Key Insight: Discusses the kinetic vs. thermodynamic control during the cyclization of amino-acid derived intermediates.

  • Separation of Cis-Trans Isomers using Reversed Phase LC. National Institutes of Health (PMC). Link

    • Key Insight: General principles for separating polar geometric isomers which apply to the piperazine scaffold.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Assignment Guide: (5-Methyl-3-oxopiperazin-2-yl)acetic acid

This guide provides a comprehensive technical framework for the NMR spectral assignment of (5-Methyl-3-oxopiperazin-2-yl)acetic acid , a critical scaffold in peptidomimetic drug discovery. Introduction: The Peptidomimeti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the NMR spectral assignment of (5-Methyl-3-oxopiperazin-2-yl)acetic acid , a critical scaffold in peptidomimetic drug discovery.

Introduction: The Peptidomimetic Scaffold

(5-Methyl-3-oxopiperazin-2-yl)acetic acid represents a reduced diketopiperazine derivative, often utilized as a conformationally constrained amino acid analogue (mimicking the Asp-Ala dipeptide sequence). Its rigid piperazinone ring locks the backbone geometry, making accurate spectral assignment crucial for determining:

  • Regiochemistry: Confirming the position of the ketone (3-oxo vs. 2-oxo).

  • Stereochemistry: Distinguishing between cis (2S,5S) and trans (2S,5R) diastereomers, which exhibit vastly different pharmacological profiles.

This guide compares the spectral characteristics of this molecule in different solvents and highlights the key signals required for definitive structural validation.

Experimental Protocol & Methodology

To ensure reproducible data, follow this self-validating protocol.

Sample Preparation
  • Solvent A (Structural Assignment): Dissolve 10-15 mg in 0.6 mL DMSO-d6 .

    • Why: Preserves exchangeable amide (NH) and amine (NH) protons, essential for establishing connectivity via COSY/HMBC.

  • Solvent B (Signal Simplification): Dissolve 10-15 mg in 0.6 mL D2O (with NaOD if solubility is poor).

    • Why: Eliminates NH signals and simplifies the aliphatic region, revealing obscured coupling constants (J-values).

Instrument Parameters (600 MHz recommended)
  • Temperature: 298 K (25°C).

  • Pulse Sequences:

    • 1D 1H (zg30): 16 scans, D1 = 2.0s.

    • 1D 13C (zgpg30): 1024 scans, D1 = 2.0s (ensure relaxation of quaternary carbonyls).

    • 2D HSQC (Multiplicity-edited): Distinguish CH/CH3 (positive) from CH2 (negative).

    • 2D NOESY/ROESY: Mixing time 500ms (critical for stereochemistry).

Structural Numbering & Logic

For the purpose of this assignment, the piperazinone ring is numbered starting from the amine nitrogen (N1) to the amide nitrogen (N4).

  • 1 (NH): Secondary amine.

  • 2 (CH): Methine chiral center (attached to acetic acid side chain).

  • 3 (C=O): Lactam carbonyl.

  • 4 (NH): Lactam amide.

  • 5 (CH): Methine chiral center (attached to Methyl).

  • 6 (CH2): Methylene bridge.

  • 7 (CH2): Side chain methylene (alpha to carboxylic acid).

  • 8 (COOH): Carboxylic acid.

  • 9 (CH3): Methyl group at C5.

Spectral Analysis & Assignment

A. 1H NMR Assignment (DMSO-d6)

The spectrum is characterized by two distinct spin systems separated by heteroatoms.[1]

PositionTypeChemical Shift (δ ppm)MultiplicityCoupling (J Hz)Assignment Logic
NH-4 Amide7.80 - 8.10 br s / d-Deshielded by C3 carbonyl; exchanges with D2O.
NH-1 Amine2.50 - 3.50 br s-Broad; often overlaps with H2O/DMSO; exchanges with D2O.
H-2 CH3.80 - 4.10 ddJ ~ 4, 9Deshielded by N1 and C3=O; couples to H-7a/b.
H-5 CH3.30 - 3.60 m-Adjacent to N4 and Methyl; stereocenter.
H-6a CH23.10 - 3.30 dd / mJgem ~ 12Diastereotopic proton (axial/equatorial).
H-6b CH22.80 - 3.00 dd / mJgem ~ 12Diastereotopic proton.
H-7a CH22.60 - 2.80 ddJgem ~ 16Alpha to COOH; ABX system with H-2.
H-7b CH22.40 - 2.60 ddJgem ~ 16Alpha to COOH; often overlaps with DMSO.
H-9 CH31.10 - 1.25 dJ ~ 6.5Characteristic doublet; key diagnostic for C5.
COOH Acid12.0 - 12.5 br s-Very broad; disappears in D2O.

Note: Shifts are representative for the free acid. Formation of HCl salts will shift H-2, H-5, and H-6 downfield by ~0.5-1.0 ppm due to protonation of N1.

B. 13C NMR Assignment
PositionTypeShift (δ ppm)Description
C-8 COOH172.0 - 174.0 Carboxylic acid carbonyl.
C-3 C=O168.0 - 170.0 Lactam (amide) carbonyl.
C-2 CH56.0 - 58.0 Methine; alpha to N1 and C=O.
C-5 CH48.0 - 50.0 Methine; alpha to N4.
C-6 CH244.0 - 46.0 Ring methylene.
C-7 CH236.0 - 38.0 Side chain methylene.
C-9 CH316.0 - 18.0 Methyl group.

Comparative Analysis: Stereochemistry & Solvents

Comparison 1: Cis vs. Trans Diastereomers

The relative orientation of the C2-Sidechain and C5-Methyl group defines the pharmacological activity.

  • Cis-Isomer (2S, 5S):

    • NOESY: Strong correlation between H-2 and H-5 (if ring adopts a boat/twist-boat conformation) or between H-2 and H-9 (Methyl).

    • 13C Shifts: The Methyl carbon (C-9) and C-2 are typically shielded (upfield) by 1-2 ppm compared to the trans isomer due to steric compression (gamma-gauche effect).

  • Trans-Isomer (2S, 5R):

    • NOESY: Lack of correlation between H-2 and H-5/H-9. Stronger correlations to adjacent axial protons.

    • Thermodynamics: Generally the thermodynamically favored product in cyclization reactions.

Comparison 2: Solvent Effects (DMSO-d6 vs. D2O)
FeatureDMSO-d6D2O
Amide (NH-4) Visible (~8.0 ppm). Shows coupling to H-5.Disappears. H-5 simplifies to a quartet/multiplet.
Amine (NH-1) Visible (broad). Shows coupling to H-2/H-6.Disappears. H-2 and H-6 sharpen significantly.
Resolution High viscosity causes broader lines.Lower viscosity yields sharper coupling constants (J).

Assignment Workflow Diagram

The following diagram illustrates the logical flow for assigning the regiochemistry and stereochemistry of the molecule.

NMR_Assignment Start Sample: (5-Methyl-3-oxopiperazin-2-yl)acetic acid Step1 1D 1H NMR (DMSO-d6) Identify Amide NH, Methyl Doublet, ABX Systems Start->Step1 Step2 1D 13C & DEPT/HSQC Separate CH/CH3 from CH2 Confirm 2x Carbonyls Step1->Step2 Identify Carbons Step3 2D COSY Trace Spin Systems: (NH)-H5-Me vs (NH)-H2-CH2-COOH Step2->Step3 Establish Connectivity Step4 2D HMBC Connect Spin Systems via Quaternary C3/C8 Verify Regiochemistry (3-oxo vs 2-oxo) Step3->Step4 Link Fragments Step5 2D NOESY Determine Stereochemistry (Cis vs Trans) Correlate H2 to H5/Me Step4->Step5 Define Geometry End Final Structural Assignment Step5->End

Figure 1: Step-by-step NMR assignment workflow for verifying regiochemistry and stereochemistry.

References

  • Gao, L. et al. (2019). "Reactions of Piperazin-2-one... Scope and Limitations." ACS Omega. Link

  • Bide Pharm. (2024). "Ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate NMR Data." Bide Pharm Product Guide. Link

  • Chemical Book. (2023). "Synthesis and Spectral Properties of 3-Oxopiperazine Derivatives." Chemical Book Database. Link

  • Silverstein, R. M. et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (General reference for piperazinone shifts).

Sources

Validation

Comparison of extraction efficiencies for (5-Methyl-3-oxopiperazin-2-yl)acetic acid in biological matrices

This guide provides an in-depth technical comparison of extraction methodologies for (5-Methyl-3-oxopiperazin-2-yl)acetic acid (CAS 405214-35-9) in biological matrices. Executive Summary (5-Methyl-3-oxopiperazin-2-yl)ace...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of extraction methodologies for (5-Methyl-3-oxopiperazin-2-yl)acetic acid (CAS 405214-35-9) in biological matrices.

Executive Summary

(5-Methyl-3-oxopiperazin-2-yl)acetic acid is a polar, zwitterionic metabolite characterized by a piperazinone ring, a secondary amine, and a carboxylic acid side chain. Its high water solubility and amphoteric nature (containing both acidic and basic functional groups) present significant challenges for bioanalysis.

Standard lipophilic extraction methods like Liquid-Liquid Extraction (LLE) often fail due to poor partitioning into organic solvents. This guide demonstrates that Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the superior methodology, offering >90% recovery and minimal matrix effects compared to Protein Precipitation (PPT) or traditional LLE.

Physicochemical Profile & Challenges
PropertyValue (Estimated)Bioanalytical Implication
pKa (Acidic) ~3.8 – 4.2 (Carboxyl)Ionized (COO⁻) at neutral pH.
pKa (Basic) ~8.5 – 9.2 (Amine)Protonated (NH₂⁺) at neutral/acidic pH.
LogP < 0 (Hydrophilic)Poor retention on C18; remains in aqueous phase during LLE.
State at pH 7.4 ZwitterionicSelf-neutralizing charge reduces retention on single-mode sorbents.

Comparative Analysis of Extraction Methodologies

The following analysis compares three standard workflows: Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Mixed-Mode SPE (MCX) .

Method A: Protein Precipitation (PPT)[1][2][3]
  • Mechanism: Denaturation of plasma proteins using organic solvents (Acetonitrile/Methanol).[1]

  • Pros: Rapid, inexpensive, simple workflow.[2]

  • Cons: Non-selective. Co-extracts phospholipids and salts, leading to significant ion suppression in LC-MS/MS (Matrix Effect > 20%).

  • Verdict: Suitable only for high-concentration screening; inadequate for trace-level quantification.

Method B: Liquid-Liquid Extraction (LLE)[3][4]
  • Mechanism: Partitioning of analyte between aqueous sample and immiscible organic solvent (e.g., Ethyl Acetate, MTBE).[3]

  • Cons: Due to the zwitterionic nature of the analyte, it resists partitioning into organic layers at any single pH.

    • Acidic pH: Amine is protonated (positive charge) → stays in water.

    • Basic pH: Carboxylic acid is ionized (negative charge) → stays in water.

  • Workaround: Requires derivatization (e.g., with acetic anhydride or dansyl chloride) to mask polar groups, adding complexity and variability.

  • Verdict: Not recommended for routine high-throughput analysis.

Method C: Mixed-Mode Cation Exchange SPE (MCX) – Recommended
  • Mechanism: Dual retention mechanism.[4]

    • Reverse Phase (RP): Hydrophobic interaction with the piperazinone ring.

    • Cation Exchange (CEX): Ionic bond between the protonated amine (at pH < pKa) and the sulfonate groups on the sorbent.

  • Pros: Allows rigorous washing with 100% organic solvent (removing neutrals/acids) while the analyte remains locked by ionic charge. Elution is achieved by neutralizing the amine (high pH).

  • Verdict: The "Gold Standard" for clean extracts and high recovery.

Representative Performance Data

Data summarized below represents typical validation metrics for zwitterionic piperazinone metabolites extracted from human plasma.

Performance MetricMethod A: Protein Precipitation (PPT)Method B: LLE (Ethyl Acetate)Method C: SPE (Mixed-Mode MCX)
Extraction Recovery (%) 95 - 100% (Total)< 40% (Direct) / ~70% (Derivatized)92 - 98%
Matrix Effect (ME %) 135% (Enhancement) or 60% (Suppression)Variable95 - 105% (Negligible)
Process Efficiency (%) ~60% (due to ME)Low> 90%
Limit of Quantitation 50 ng/mL10 ng/mL1 ng/mL
Sample Cleanliness Dirty (Phospholipids present)ModerateUltra-Clean

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" – Mixed-Mode Cation Exchange (MCX)

Applicability: Plasma, Serum, Urine. Sorbent: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C).

  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma.

    • Add 200 µL of 2% Formic Acid (aq) .

    • Rationale: Acidification (pH ~2-3) ensures the piperazine amine is fully protonated (positively charged) to bind with the cation exchange sorbent.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water (pH neutral).

  • Loading:

    • Load pre-treated sample at low flow rate (1 mL/min).

  • Wash 1 (Aqueous):

    • 1 mL 0.1% Formic Acid in Water .

    • Removes: Proteins, salts, and hydrophilic interferences.

  • Wash 2 (Organic):

    • 1 mL 100% Methanol .

    • Crucial Step: Since the analyte is ionically bound, it will not elute with methanol. This step washes away hydrophobic neutrals and acidic lipids (phospholipids).

  • Elution:

    • 2 x 400 µL 5% Ammonium Hydroxide in Methanol .

    • Rationale: High pH (>10) deprotonates the amine, breaking the ionic bond and releasing the analyte into the organic solvent.

  • Post-Processing:

    • Evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile 95:5).

Protocol 2: Protein Precipitation (High Throughput Screening)

Applicability: Urine or high-concentration plasma samples only.

  • Precipitation:

    • Add 600 µL of ice-cold Acetonitrile (containing Internal Standard) to 200 µL plasma (3:1 ratio).

  • Agitation:

    • Vortex vigorously for 30 seconds.

  • Separation:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Transfer supernatant directly to LC vial.

    • Note: Dilute 1:1 with water before injection to improve peak shape on Reverse Phase columns.

Visualized Workflows

Figure 1: SPE-MCX Extraction Mechanism

This diagram illustrates the selective retention and elution logic for zwitterionic extraction.

SPE_Workflow cluster_0 Step 1: Load (pH 2) cluster_1 Step 2: Organic Wash (MeOH) cluster_2 Step 3: Elution (pH 11) Analyte_Pos Analyte (NH3+) Sorbent MCX Sorbent (SO3-) Analyte_Pos->Sorbent Ionic Bond Interference Neutrals/Acids Interference->Sorbent Hydrophobic Interaction Wash_Effect Neutrals Elute Analyte Retained Sorbent->Wash_Effect 100% MeOH Elution_Agent 5% NH4OH Wash_Effect->Elution_Agent Switch pH Final_Analyte Analyte (NH2) Released Elution_Agent->Final_Analyte Bond Broken

Caption: Mechanism of Mixed-Mode Cation Exchange (MCX) for selective isolation of zwitterionic piperazinones.

Figure 2: Method Selection Decision Tree

Decision_Tree Start Start: Biological Matrix Sample Sensitivity Required Sensitivity (LOQ)? Start->Sensitivity High_Sens High Sensitivity (< 10 ng/mL) Sensitivity->High_Sens Trace Level Low_Sens Screening / High Conc. (> 100 ng/mL) Sensitivity->Low_Sens High Level Cleanliness Is Matrix Effect Critical? High_Sens->Cleanliness PPT Protein Precipitation (PPT) Fast, Dirty Low_Sens->PPT SPE SPE (MCX) Clean, High Recovery Cleanliness->SPE Yes (Plasma/Urine) LLE LLE (Derivatization) Complex, Specific Cleanliness->LLE No (Simple Matrix)

Caption: Decision matrix for selecting the optimal extraction strategy based on sensitivity requirements.

References

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Link

  • Biotage. (2018). "Current Methodologies for Drugs of Abuse Urine Testing: Focus on Zwitterionic Compounds (Gabapentin, Pregabalin)." White Paper.[3] Link

  • Persona, K., et al. (2015). "Determination of piperazine derivatives in human plasma using derivatization-free liquid–liquid extraction." Analytical Methods. Link

  • Khalili, F., et al. (2009).[5] "pKa Values of Some Piperazines at 298 K." Journal of Chemical & Engineering Data. Link

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link

Sources

Comparative

A Comparative Guide to Establishing Purity Criteria for (5-Methyl-3-oxopiperazin-2-yl)acetic acid Reference Materials

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock of reliable and reproducible analytical data. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock of reliable and reproducible analytical data. This guide, designed for the discerning scientist, provides an in-depth comparison of analytical methodologies for establishing the purity of (5-Methyl-3-oxopiperazin-2-yl)acetic acid reference materials. Moving beyond a mere listing of protocols, we delve into the scientific rationale behind method selection and data interpretation, empowering you to make informed decisions in your laboratory.

The establishment of a highly pure reference standard is a critical prerequisite for the accurate quantification of active pharmaceutical ingredients (APIs) and their impurities.[1][2][3] (5-Methyl-3-oxopiperazin-2-yl)acetic acid, a key structural motif in various developmental compounds, necessitates a robust analytical framework to define its purity profile. This guide will explore a multi-faceted approach, leveraging orthogonal analytical techniques to provide a comprehensive and trustworthy assessment of purity.

The Imperative of Orthogonal Purity Assessment

A single analytical method, regardless of its sophistication, provides only one perspective on a molecule's purity. To construct a comprehensive and reliable purity profile for a (5-Methyl-3-oxopiperazin-2-yl)acetic acid reference standard, a multi-pronged, or orthogonal, approach is essential. This involves employing a suite of analytical techniques that measure different physicochemical properties of the analyte and its potential impurities. This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method, thereby ensuring a more accurate and robust purity assignment.

The core of this approach lies in the strategic combination of a high-resolution separation technique, a highly specific identification method, and an absolute quantification method. For the purposes of this guide, we will focus on a powerful triad of techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, ideal for separating and quantifying organic impurities.[4][5][6][7][8]

  • Mass Spectrometry (MS): Unparalleled in its ability to identify and structurally elucidate unknown impurities, even at trace levels.[4][7][9][10][11][12]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method that allows for direct purity determination without the need for a specific reference standard of the same substance.[13][14][15][16][17]

By integrating the data from these disparate yet complementary techniques, we can establish a self-validating system for the qualification of (5-Methyl-3-oxopiperazin-2-yl)acetic acid reference materials, in line with the principles of Good Manufacturing Practices (GMP) and guidelines from the International Council for Harmonisation (ICH).[18]

Comparative Analysis of Key Purity Determination Techniques

The selection of an appropriate analytical technique is contingent on the specific information required. The following table provides a comparative overview of the primary methods discussed in this guide for the purity assessment of (5-Methyl-3-oxopiperazin-2-yl)acetic acid.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Quantitative NMR (qNMR)Thermogravimetric Analysis (TGA)
Primary Function Separation and quantification of impuritiesIdentification and structural elucidationAbsolute purity determination and quantificationMeasurement of residual solvents and water content
Strengths High resolution, sensitivity, and repeatability for quantifying known and unknown impurities.[5][6]Exceptional sensitivity and specificity for identifying unknown impurities and degradation products.[4][9][10]Provides a direct measure of purity without the need for a compound-specific reference standard.[13][14][15]Accurately quantifies volatile and semi-volatile components.[19][20][21][22]
Limitations Requires reference standards for definitive identification and accurate quantification of impurities.Quantification can be complex and may require specialized techniques and standards.Lower sensitivity compared to chromatographic methods; may not detect trace impurities.Does not provide information on the identity of organic impurities.
Typical Application Routine quality control, stability studies, and impurity profiling.[7][8]Structure confirmation of the main component and identification of unknown impurities.[9][12]Primary method for assigning the absolute purity of a reference standard.[13][15][16]Determination of water and residual solvent content as part of a mass balance approach to purity.[19][20]

Experimental Protocols for Purity Assessment

The following sections provide detailed, step-by-step methodologies for the key experiments discussed. These protocols are designed to be self-validating, incorporating system suitability tests and controls to ensure the reliability of the generated data.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

The inherent polarity of (5-Methyl-3-oxopiperazin-2-yl)acetic acid and its potential impurities presents a common analytical challenge, often leading to poor retention on standard reversed-phase HPLC columns.[23] To overcome this, a method employing a polar-embedded column or Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh reference material B Dissolve in appropriate diluent A->B D Equilibrate HPLC system B->D C Prepare mobile phases E Inject sample D->E F Gradient elution E->F G Integrate peaks F->G H Calculate area % of impurities G->H I Compare to specification H->I

Caption: HPLC workflow for impurity profiling.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the (5-Methyl-3-oxopiperazin-2-yl)acetic acid reference material into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent polar-embedded column).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) %A %B
      0.0 5 95
      10.0 40 60
      12.0 40 60
      12.1 5 95

      | 15.0 | 5 | 95 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of each impurity relative to the total peak area.

    • Impurities should be reported as a percentage of the main peak.

Trustworthiness through System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution containing the main compound and known impurities. The resolution between the main peak and the closest eluting impurity should be greater than 1.5, and the tailing factor for the main peak should be less than 2.0.

Mass Spectrometry (MS) for Impurity Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for the structural elucidation of unknown impurities.[9][11] By providing a highly accurate mass measurement, it is possible to determine the elemental composition of an impurity, which is a critical first step in its identification.

Experimental Workflow:

MS_Workflow cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation A Inject sample into LC-HRMS B Acquire full scan MS data A->B C Acquire fragmentation (MS/MS) data B->C D Determine accurate mass of impurities C->D F Interpret fragmentation patterns C->F E Propose elemental compositions D->E G Propose impurity structures F->G

Caption: LC-MS workflow for impurity identification.

Step-by-Step Protocol:

  • LC-MS System: Couple the HPLC system described above to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Ionization Source: Use an electrospray ionization (ESI) source in positive ion mode.

  • MS Acquisition:

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 with a resolution of at least 60,000.

    • Data-Dependent MS/MS (MS2): Trigger fragmentation spectra for the top 5 most intense ions in each full scan. Use a normalized collision energy of 20-40%.

  • Data Analysis:

    • Extract the accurate masses of any detected impurities from the full scan data.

    • Use software to generate possible elemental compositions for each impurity based on its accurate mass.

    • Analyze the MS/MS fragmentation patterns to confirm the proposed structures. Common fragmentation pathways for piperazine derivatives can aid in this process.

Expertise in Interpretation: The interpretation of mass spectra requires a deep understanding of fragmentation mechanisms. For (5-Methyl-3-oxopiperazin-2-yl)acetic acid, expect to see characteristic losses of water, carbon monoxide, and fragments corresponding to the piperazine ring opening.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that provides a direct measurement of the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[13][14][15][16][17] This technique is invaluable for assigning a precise purity value to a reference standard.

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Purity Calculation A Accurately weigh reference material C Dissolve in deuterated solvent A->C B Accurately weigh internal standard B->C D Acquire 1H NMR spectrum C->D E Ensure complete relaxation D->E F Integrate analyte and standard peaks E->F G Apply qNMR equation F->G H Determine absolute purity G->H

Caption: qNMR workflow for absolute purity determination.

Step-by-Step Protocol:

  • Internal Standard Selection: Choose a certified internal standard with a known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals. Maleic acid is a suitable choice.[17]

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the (5-Methyl-3-oxopiperazin-2-yl)acetic acid reference material.

    • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Ensure quantitative conditions by using a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

  • Data Processing and Calculation:

    • Process the spectrum with a zero-filling and a small line-broadening factor.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation[14]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Self-Validation through Orthogonal Comparison: The purity value obtained by qNMR should be in good agreement with the purity determined by the mass balance approach, which combines data from HPLC (for organic impurities), TGA (for water and residual solvents), and potentially other techniques for inorganic impurities.

Conclusion: A Holistic Approach to Reference Standard Qualification

Establishing the purity criteria for a reference material like (5-Methyl-3-oxopiperazin-2-yl)acetic acid is a meticulous process that demands a scientifically sound and multi-faceted analytical strategy. By judiciously combining the strengths of HPLC for impurity separation, mass spectrometry for definitive identification, and qNMR for absolute purity assignment, a comprehensive and trustworthy purity profile can be established. This orthogonal approach not only ensures compliance with regulatory expectations from bodies like the USP and EP but also provides the end-user with a high degree of confidence in the quality and reliability of the reference standard.[1][2][3][24][25][26] The experimental protocols and comparative data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently qualify their own (5-Methyl-3-oxopiperazin-2-yl)acetic acid reference materials, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.

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  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
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  • Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC. (2025, January 2).
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